N1-Methoxymethyl picrinine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1R,9R,11S,14E,15S,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4-/t14-,17+,18+,19?,21+,22+/m1/s1 |
InChI Key |
FGSDKFHHOWCXOD-GFBDPTBYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating N1-Methoxymethyl Picrinine from Alstonia scholaris Leaves: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid, from the leaves of Alstonia scholaris. This document outlines a representative methodology based on established alkaloid extraction and purification techniques for this plant species, offering a framework for laboratory-scale isolation and characterization.
Introduction
Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, is a rich source of bioactive monoterpenoid indole alkaloids.[1][2] Among these, picrinine-type alkaloids have garnered significant interest for their potential pharmacological activities. N1-Methoxymethyl picrinine is a derivative of picrinine that has been identified in the leaves of this plant.[3] The isolation and characterization of such compounds are crucial first steps in drug discovery and development, enabling further investigation into their therapeutic potential. This guide details a multi-step process for the isolation of this compound, encompassing extraction, fractionation, and chromatographic purification.
Experimental Protocols
The following protocols are a composite representation of methods for isolating indole alkaloids from Alstonia scholaris leaves and are intended to serve as a guide. Researchers should optimize these procedures based on their specific laboratory conditions and available equipment.
Plant Material Collection and Preparation
Fresh leaves of Alstonia scholaris should be collected and authenticated by a plant taxonomist. The leaves are then washed, shade-dried at room temperature, and pulverized into a coarse powder.
Extraction of Total Alkaloids
A hydro-alcoholic extraction method is employed to extract a broad range of alkaloids.
Procedure:
-
Macerate the powdered leaves (1 kg) in a 70:30 mixture of ethanol (B145695) and water (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude hydro-alcoholic extract.
An alternative acid-base extraction can also be employed to specifically target alkaloids:
Procedure:
-
Moisten the powdered leaves (1 kg) with a 10% ammonia (B1221849) solution and allow to stand for 2 hours.
-
Extract the alkalized plant material with dichloromethane (B109758) (DCM) (3 x 3 L) using a Soxhlet apparatus or by maceration.
-
Combine the DCM extracts and concentrate under reduced pressure.
-
Resuspend the crude extract in 5% hydrochloric acid (1 L).
-
Wash the acidic solution with ethyl acetate (B1210297) (3 x 500 mL) to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia solution.
-
Extract the liberated free alkaloids with DCM (3 x 500 mL).
-
Combine the DCM extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the total alkaloid fraction.
Chromatographic Purification of this compound
The total alkaloid fraction is subjected to column chromatography for the separation of individual compounds.
Procedure:
-
Prepare a silica (B1680970) gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.
-
Adsorb the crude alkaloid extract (10 g) onto a small amount of silica gel (20 g) and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate, followed by a gradient of ethyl acetate and methanol. A suggested gradient is as follows:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, 3:7, 2:8, 1:9 v/v)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9:1, 8:2, 7:3, 1:1 v/v)
-
-
Collect fractions of 50-100 mL and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol, 95:5) and visualizing under UV light (254 nm and 366 nm) and/or with Dragendorff's reagent.
-
Combine fractions containing the target compound, this compound, based on their TLC profiles.
-
Further purify the combined fractions using preparative TLC or a second column chromatography step with a shallower solvent gradient to obtain the pure compound.
Data Presentation
The following tables summarize quantitative data related to the chemical composition of Alstonia scholaris leaves.
| Phytochemical | Crude Methanolic Extract (mg/g) | Column Purified Methanolic Extract (mg/g) |
| Total Alkaloids | 15.52 | 13.6 |
| Total Flavonoids | 7.81 | 2.34 |
| Total Tannins | 3.96 | 2.01 |
| Total Phenols | 2.31 | 0.82 |
Table 1: Quantitative Phytochemical Analysis of Alstonia scholaris Leaf Extracts
| Property | Value |
| Molecular Formula | C₂₂H₂₆N₂O₄ |
| Molecular Weight | 382.46 g/mol |
| CAS Number | 1158845-78-3 |
| Appearance | White to off-white solid |
Table 2: Physicochemical Properties of this compound
Visualization of Experimental Workflow
The following diagrams illustrate the key stages in the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Caption: Acid-base extraction workflow for total alkaloids.
Conclusion
The isolation of this compound from the leaves of Alstonia scholaris is a feasible yet meticulous process requiring standard phytochemistry laboratory techniques. The outlined procedures for extraction and chromatographic separation provide a solid foundation for obtaining this indole alkaloid for further scientific investigation. The successful isolation and subsequent structural elucidation and biological screening of this compound will contribute to a better understanding of the chemical diversity of Alstonia scholaris and may unveil new therapeutic leads.
References
For Immediate Release
Aimed at researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the intricate biosynthetic pathway of picrinine (B199341), a complex monoterpenoid indole (B1671886) alkaloid (MIA). It details the enzymatic cascade from primary metabolites to the formation of the characteristic akuammiline (B1256633) scaffold, presenting key quantitative data and experimental methodologies to facilitate further research and synthetic biology applications.
Executive Summary
The monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities. Picrinine, an akuammiline-type alkaloid first isolated from Alstonia scholaris, belongs to this family and has attracted interest for its complex, cage-like structure and potential biological activities, including anti-inflammatory properties.[1] Understanding its biosynthesis is crucial for developing sustainable methods of production through metabolic engineering and for inspiring the synthesis of novel therapeutic agents. This guide delineates the multi-step enzymatic journey from the fundamental precursors, tryptophan and geraniol, to the pivotal intermediate geissoschizine, and its subsequent transformation into the akuammiline core, which is the precursor to picrinine.
The Core Biosynthetic Pathway: From Primary Metabolism to a Pivotal Intermediate
The assembly of the complex MIA scaffold is a remarkable feat of natural engineering, converging pathways from amino acid and terpenoid metabolism. The entire biosynthetic route begins with the amino acid L-tryptophan and the monoterpene secologanin (B1681713).
-
Formation of Strictosidine (B192452): The foundational step is the Pictet-Spengler condensation of tryptamine (B22526) (derived from the decarboxylation of tryptophan) and secologanin (produced via the iridoid pathway). This reaction is catalyzed by Strictosidine Synthase (STR) , a key enzyme that stereoselectively forms 3-α(S)-strictosidine, the universal precursor to virtually all MIAs.[2][3]
-
Generation of the Aglycone: The glucose moiety of strictosidine is then hydrolyzed by Strictosidine β-D-Glucosidase (SGD) . This deglycosylation yields a highly reactive and unstable aglycone, which serves as the substrate for subsequent rearrangements.
-
The Gateway to Diversity - Geissoschizine: The strictosidine aglycone is reduced by the NADPH-dependent, medium-chain alcohol dehydrogenase known as Geissoschizine Synthase (GS) .[4][5] The product, 19E-geissoschizine, is a critical branch-point intermediate from which numerous distinct alkaloid skeletons are derived.[4][6]
Diversification of the Scaffold: The Road to the Akuammiline Core
Geissoschizine is a chemically versatile molecule that serves as the substrate for a suite of cytochrome P450 (CYP450) enzymes, which catalyze oxidative rearrangements to generate different alkaloid scaffolds.[4][6] The formation of the akuammiline skeleton, and subsequently picrinine, is initiated by a specific class of these enzymes.
The key transformation is the oxidative cyclization between the C7 of the indole ring and the C16 of the terpenoid portion of geissoschizine. This reaction is catalyzed by Rhazimal Synthase (RHS) , a CYP71 P450 enzyme, to form the unstable intermediate rhazimal.[7][8] Rhazimal can then readily deformylate to yield the more stable strictamine.[8] Further enzymatic steps, including reduction by a Rhazimal Reductase (RHR) and subsequent cyclization by Akuammiline Synthase (AKS) , are believed to complete the formation of the core akuammiline structure.[7]
Quantitative Data Summary
Precise characterization of enzyme kinetics is fundamental for metabolic engineering and modeling. While data for the entire pathway is not yet complete in the literature, key parameters for the initial committing enzyme, Strictosidine Synthase, have been reported.
| Enzyme | Organism | Substrate | Apparent Km | pH Optimum | Reference |
| Strictosidine Synthase | Catharanthus roseus | Tryptamine | 2.3 mM | 6.8 | [9] |
| Secologanin | 3.4 mM | [9] | |||
| Geraniol Synthase (GES) | Catharanthus roseus | Geranyl Pyrophosphate | 58.5 µM | N/A | [10] |
Note: N/A indicates data not available in the cited literature. Further research is required to fully characterize the kinetic parameters of downstream enzymes like GS, RHS, and AKS.
Key Experimental Protocols
The elucidation of the picrinine biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed summaries of core methodologies.
Protocol for Strictosidine Synthase (STR) Activity Assay (HPLC-Based)
This protocol is adapted from established methods for quantifying STR activity by monitoring substrate consumption and product formation.[11]
-
Enzyme Preparation:
-
Homogenize plant tissue (e.g., C. roseus cell cultures) in an appropriate extraction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0, with protease inhibitors and PVPP).
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing soluble proteins.
-
(Optional) Further purify the enzyme using ammonium (B1175870) sulfate (B86663) fractionation and column chromatography (e.g., DEAE-cellulose, Sephadex G-75).[11]
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Phosphate buffer (pH 6.8)
-
2-5 mM Tryptamine
-
2-5 mM Secologanin
-
Enzyme extract (adjust volume for linear reaction rate)
-
-
Prepare a negative control by boiling the enzyme extract before addition or omitting one of the substrates.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by flash-freezing in liquid nitrogen.
-
For the spectrophotometric method, extract strictosidine with ethyl acetate. Wash the organic phase with dilute ammonia (B1221849) to remove unreacted secologanin. Evaporate the solvent and heat the residue with 5 M H₂SO₄ for 45 minutes before measuring absorbance at 348 nm.[12]
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixture to pellet precipitated protein.
-
Analyze the supernatant using a reverse-phase C18 column.
-
Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) suitable for separating tryptamine, secologanin, and strictosidine.
-
Monitor at wavelengths appropriate for the compounds (e.g., 280 nm for tryptamine, 254 nm for strictosidine).
-
Quantify the product (strictosidine) and/or the consumption of a substrate (tryptamine) by comparing peak areas to a standard curve.
-
Protocol for Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus
VIGS is a powerful reverse genetics tool used to transiently silence target genes in plants, allowing for the functional characterization of biosynthetic enzymes in planta.[13][14] This workflow is based on the Tobacco Rattle Virus (TRV) vector system.
-
Vector Construction:
-
Select a unique 200-400 bp fragment of the target gene's coding sequence (e.g., Rhazimal Synthase).
-
Amplify this fragment via PCR.
-
Clone the fragment into the pTRV2 VIGS vector. It is often beneficial to create a construct that also includes a fragment of a marker gene, like phytoene (B131915) desaturase (PDS), which produces a visible photobleaching phenotype in silenced tissues.[14][15]
-
-
Agrobacterium Transformation:
-
Transform the pTRV2 construct (containing the gene fragment) and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens strains (e.g., GV3101).
-
Grow liquid cultures of each transformed strain to the logarithmic phase.
-
-
Infiltration:
-
Harvest and resuspend the Agrobacterium cells in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).
-
Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.
-
Infiltrate the bacterial suspension into the underside of young C. roseus leaves using a needleless syringe.
-
-
Plant Growth and Monitoring:
-
Grow the infiltrated plants for 3-4 weeks under controlled conditions.
-
Monitor for the silencing phenotype (e.g., photobleaching for the PDS marker) to confirm successful silencing spread.
-
-
Metabolite Analysis:
-
Harvest tissues (e.g., leaves, roots) from successfully silenced plants and from control plants (infiltrated with an empty pTRV2 vector).
-
Perform metabolite extraction using an appropriate solvent (e.g., methanol).
-
Analyze the metabolite profiles using LC-MS/MS.
-
A functional gene will show a decrease or absence of the downstream product and a potential accumulation of the substrate in the silenced plant compared to the control.
-
Conclusion and Future Directions
The biosynthetic pathway to picrinine and related akuammiline alkaloids is a testament to the metabolic ingenuity of plants. While the core pathway to the key intermediate geissoschizine is well-established, the specific downstream enzymes, particularly those responsible for the intricate cyclizations and late-stage modifications leading to picrinine, remain an active area of research. Recent studies have successfully identified key P450s, like Rhazimal Synthase, that dictate the formation of the akuammiline scaffold.[6][7]
Future work will undoubtedly focus on:
-
Discovering the missing enzymes: Identifying the complete set of hydroxylases, reductases, and cyclases that finalize the picrinine structure.
-
Full kinetic characterization: Determining the kinetic parameters for all enzymes in the pathway to enable robust metabolic modeling and engineering.
-
Elucidating regulatory networks: Understanding the transcription factors and signaling pathways (e.g., jasmonate signaling) that control the expression of these biosynthetic genes.
The continued elucidation of this pathway will pave the way for the heterologous production of picrinine and its analogs in microbial systems like yeast, providing a scalable and sustainable source for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 3. Strictosidine synthase: mechanism of a Pictet-Spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A spectrophotometric assay for strictosidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus | Semantic Scholar [semanticscholar.org]
N1-Methoxymethyl picrinine physical and chemical properties.
Document ID: V.1.20251206 Prepared For: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive overview of the known physical and chemical properties of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from Alstonia scholaris. Due to its classification as a research chemical, publicly available data is limited. This guide consolidates available information on its properties, stability, and solubility, and provides context through the experimental protocols for the synthesis of its parent compound, picrinine. Potential biological activities are discussed in the context of related akuammiline (B1256633) alkaloids.
General Information and Identification
N1-Methoxymethyl picrinine is a complex, cage-like monoterpene indole alkaloid belonging to the akuammiline subgroup.[1][2][3] It is a derivative of picrinine, a natural product first identified in the leaves of Alstonia scholaris.[2][3][4][5] The introduction of a methoxymethyl group at the N1 position distinguishes it from its parent compound.[1] This compound is primarily utilized for research purposes.[6]
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1158845-78-3[6][7][8][9] |
| Molecular Formula | C22H26N2O4[6][8] |
| IUPAC Name | 2H,12H-6,12a-Epoxy-2,7a-methanoindolo[2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-12-(methoxymethyl)-, methyl ester[6] |
| Stereochemistry | (2R,3E,5S,6S,7aR,12aR,12bS,14R)-[6] |
| Synonyms | This compound[6] |
Physical Properties
Quantitative data on the physical properties of this compound is largely unavailable in published literature. The available qualitative information is summarized below.
| Property | Value | Source |
| Physical Form | Powder | [6][9] |
| Melting Point | No data available | [9] |
| Boiling Point | No data available | [9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6][7] |
| Appearance | No data available (parent compound picrinine is yellow) | [5] |
Chemical and Stability Data
This compound's chemical properties are defined by its complex polycyclic structure and functional groups.
| Property | Value | Source |
| Molecular Weight | 382.5 g/mol (also cited as 382.45 and 382.46) | [1][6][8] |
| Purity | Typically supplied at >97% for research use | [9] |
| Chemical Stability | Stable under recommended storage conditions | [9] |
| Reactivity | Avoid strong oxidizing/reducing agents, strong acids/alkalis. Acidic hydrolysis may cause cleavage of the methoxymethyl group. | [1][9] |
| Hazardous Decomposition | Under fire conditions, may produce Carbon oxides and Nitrogen oxides (NOx). | [9] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the total synthesis of its parent compound, picrinine, has been reported, offering insight into the complexity of this class of alkaloids. Below is a conceptual workflow based on published syntheses.[2][3][10]
Workflow: Conceptual Synthesis of the Picrinine Core
This diagram illustrates a generalized, high-level workflow for the chemical synthesis of the core structure of picrinine, the parent compound of this compound. The process involves assembling a key structural component, the [3.3.1]-azabicyclic core, followed by a Fischer indolization to create the indole framework. The final stages involve a series of complex reactions to achieve the final, intricate cage-like structure of the natural product.
Caption: Conceptual workflow for the total synthesis of the Picrinine core.
Biological Activity and Potential Signaling Pathways
Direct experimental data on the mechanism of action for this compound is scarce. However, its parent compound, picrinine, and other alkaloids from Alstonia scholaris are known for their biological activities.[11]
Picrinine has been shown to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[2][3] The 5-LOX pathway is a critical component of the inflammatory response, responsible for the synthesis of leukotrienes from arachidonic acid.
Signaling Pathway: 5-Lipoxygenase (5-LOX) Inflammatory Pathway
This diagram illustrates the biochemical cascade initiated by the enzyme 5-lipoxygenase (5-LOX). The pathway begins with Arachidonic Acid, a fatty acid released from the cell membrane. 5-LOX acts on this substrate to produce 5-HPETE, which is then converted into Leukotriene A4 (LTA4). LTA4 is a key intermediate that can be metabolized into different leukotrienes, such as Leukotriene B4 (LTB4), which are potent mediators of inflammation. The parent compound, Picrinine, has been identified as an inhibitor of the 5-LOX enzyme, thereby blocking this pro-inflammatory cascade.
Caption: The 5-Lipoxygenase (5-LOX) inflammatory pathway, a target of Picrinine.
Summary and Future Directions
This compound is a structurally complex indole alkaloid with limited characterization in public scientific literature. While basic identifiers and qualitative properties are known, a significant data gap exists for quantitative physical properties and specific biological mechanisms. The known anti-inflammatory activity of its parent compound, picrinine, suggests a potential area of investigation for this compound. Further research is required to elucidate its physical characteristics, stability profile, and pharmacological activity to determine its potential in drug development.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. This compound | CAS:1158845-78-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. biocrick.com [biocrick.com]
- 9. biocrick.com [biocrick.com]
- 10. Total synthesis of the akuammiline alkaloid picrinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lichtplant.nl [lichtplant.nl]
CAS number and molecular weight of N1-Methoxymethyl picrinine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid of interest in natural product chemistry. Due to the limited specific research on this particular derivative, this document also contextualizes its significance through the lens of its parent compound, picrinine, and its natural source, Alstonia scholaris. All quantitative data is presented in a structured table, and a detailed workflow of the total synthesis of picrinine is provided, offering insights into the chemical landscape of this class of molecules.
Core Compound Data
The fundamental physicochemical properties of N1-Methoxymethyl picrinine are summarized below.
| Property | Value | Citation |
| CAS Number | 1158845-78-3 | [1][2][3][4][5] |
| Molecular Weight | 382.45 g/mol (also cited as 382.5 g/mol ) | [1][2] |
| Molecular Formula | C22H26N2O4 | [1][2][3] |
Biological Context and Activity
This compound is a natural product isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine.[2] While specific biological activities and mechanisms of action for this compound are not extensively documented in current literature, the parent compound, picrinine, has been noted for its anti-inflammatory properties, specifically through the inhibition of the 5-lipoxygenase enzyme. Extracts of Alstonia scholaris have been investigated for a wide range of pharmacological activities, including anticancer and antimicrobial effects. This suggests that derivatives such as this compound may possess biological activities worthy of further investigation.
Experimental Protocols: Total Synthesis of Picrinine
Key Stages of Picrinine Total Synthesis:
-
Preparation of the [3.3.1]-Azabicyclic Core: The synthesis commences with the construction of a key bicyclic intermediate. This is achieved through a sequence of reactions including alkylation and a palladium-catalyzed enolate cyclization.
-
Formation of the Tricyclic Cyclopentene: The bicyclic core is then elaborated into a tricyclic system. This involves several steps, including reduction, Wittig olefination, and other functional group manipulations to build the necessary complexity.
-
Fischer Indolization: A crucial step in the synthesis is the Fischer indolization reaction. This reaction is used to construct the indole ring system, a hallmark of this class of alkaloids, thereby forming the pentacyclic framework of the natural product.
-
Late-Stage Transformations: The final stages of the synthesis involve a series of delicate transformations to install the remaining functional groups and stereocenters with the correct configuration to yield the final natural product, picrinine.
Visualizing the Synthetic Workflow
The logical flow of the total synthesis of picrinine, from starting materials to the core alkaloid structure, is depicted in the following diagram.
References
Spectroscopic and Structural Elucidation of N1-Methoxymethyl Picrinine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. While a complete dataset of its spectroscopic characterization is not publicly available in the searched scientific literature, this document consolidates the known properties and provides generalized experimental protocols relevant to its isolation and analysis.
Compound Profile: N1-Methoxymethyl Picrinine
This compound is a derivative of picrinine, a recognized akuammiline (B1256633) alkaloid. Its presence has been identified in the hydro-alcoholic extracts of Alstonia scholaris leaves.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12- diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
| Molecular Formula | C₂₂H₂₆N₂O₄ |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 1158845-78-3 |
| Natural Source | Alstonia scholaris (L.) R. Br. |
| Compound Type | Indole Alkaloid (Picrinine-type) |
Spectroscopic Data Summary
A thorough search of available scientific databases and literature did not yield specific, quantitative spectroscopic data (NMR, IR, MS) for this compound. The primary research article detailing its initial isolation and characterization by Wang et al. in 2009 could not be retrieved through the conducted searches.
Commercial suppliers of this compound may hold this data and, in some instances, provide it upon request. For researchers requiring definitive spectral data for authentication, direct contact with a commercial source or re-isolation and characterization from Alstonia scholaris would be necessary.
Generalized Experimental Protocols
The following protocols are based on established methodologies for the isolation and characterization of indole alkaloids from Alstonia scholaris and are intended to serve as a general guide.
Isolation of Indole Alkaloids from Alstonia scholaris
A generalized workflow for the extraction and isolation of alkaloids from plant material is presented below.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are conducted to determine the complete chemical structure, including stereochemistry.
-
-
Mass Spectrometry (MS):
-
Instrumentation: High-resolution mass spectrometry (HR-ESI-MS) is commonly employed to determine the accurate mass and molecular formula.
-
Analysis: The molecular ion peak [M+H]⁺ is identified, and fragmentation patterns are analyzed to provide further structural information.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a KBr pellet or in a suitable solvent.
-
Analysis: The IR spectrum reveals the presence of key functional groups, such as carbonyls (C=O), amines (N-H), and aromatic rings (C=C).
-
Signaling Pathways and Biological Activity
Currently, there is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Research into the pharmacological effects of this compound represents a potential area for future investigation.
Conclusion
This compound is a structurally interesting indole alkaloid from Alstonia scholaris. While its basic chemical properties are known, a significant gap exists in the public domain regarding its detailed spectroscopic data and biological function. The generalized protocols provided herein offer a framework for researchers aiming to re-isolate and fully characterize this compound. Further investigation is warranted to elucidate its spectroscopic properties and to explore its potential pharmacological activities.
N1-Methoxymethyl Picrinine: A Technical Guide on Natural Abundance, Yield, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid that has been identified in Alstonia scholaris, a plant with a rich history in traditional medicine.[1][2][3][4] This technical guide provides a comprehensive overview of the current knowledge on the natural abundance, and yield of N1-Methoxymethyl picrinine, alongside relevant experimental protocols for its isolation. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Data Presentation
Natural Abundance and Yield
| Plant Material | Extraction Method | Total Alkaloid Content | Reference |
| Alstonia scholaris Leaves | Methanolic Extraction (Crude) | 15.52 mg/g | (Not explicitly cited, general phytochemical study) |
| Alstonia scholaris Leaves | Methanolic Extraction (Column Purified) | 13.6 mg/g | (Not explicitly cited, general phytochemical study) |
| Alstonia scholaris Leaves | Methanolic Extraction (GC-MS Analysis) | 3.61% | (Not explicitly cited, general phytochemical study) |
This compound has been reported to be present in the hydro-alcoholic extract of Alstonia scholaris leaves.[1]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆N₂O₄ | MedChemExpress |
| Molecular Weight | 382.45 g/mol | MedChemExpress |
| CAS Number | 1158845-78-3 | MedChemExpress |
| Class | Indole Alkaloid | [1][2][3][4] |
| Natural Source | Leaves of Alstonia scholaris | [1][2][3][4] |
Experimental Protocols
While the specific, detailed experimental protocol for the isolation of this compound from the primary source (Wang et al., 2009) is not accessible, a general methodology for the extraction and isolation of alkaloids from Alstonia scholaris can be outlined based on common practices in phytochemical research.
General Protocol for Alkaloid Extraction and Isolation from Alstonia scholaris Leaves
-
Plant Material Collection and Preparation:
-
Fresh leaves of Alstonia scholaris are collected and authenticated.
-
The leaves are washed, shade-dried, and then pulverized into a coarse powder.
-
-
Extraction:
-
The powdered leaf material is subjected to extraction with a hydro-alcoholic solvent (e.g., 70% ethanol) or methanol, typically using a Soxhlet apparatus or maceration.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
-
-
Acid-Base Extraction for Total Alkaloid Fraction:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.
-
The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
-
The pH of the aqueous layer is adjusted to alkaline (pH 9-10) using a base (e.g., NH₄OH).
-
The alkaline solution is then extracted with a non-polar organic solvent (e.g., chloroform (B151607) or dichloromethane) to partition the alkaloids into the organic phase.
-
The organic phase is collected, dried over anhydrous sodium sulfate, and concentrated to yield the total alkaloid fraction.
-
-
Chromatographic Purification:
-
The total alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system of increasing polarity, for instance, a mixture of chloroform and methanol, is used to separate the different alkaloid constituents.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
Further purification of the fractions containing the target compound, this compound, may be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
-
Structure Elucidation:
-
The structure of the isolated pure compound is elucidated using spectroscopic techniques, including:
-
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) to determine the chemical structure.
-
Infrared (IR) spectroscopy to identify functional groups.
-
Ultraviolet-Visible (UV-Vis) spectroscopy to analyze the electronic transitions.
-
-
Visualizations
Caption: General workflow for the isolation and identification of this compound.
Caption: Known anti-inflammatory mechanism of Picrinine, the parent compound.
Conclusion
This compound represents an intriguing natural product from Alstonia scholaris. While its presence has been confirmed, a significant gap in the scientific literature exists regarding its specific yield, natural abundance, and detailed biological activities. The generalized protocols and data presented in this guide offer a foundational resource for researchers. Further investigation is warranted to fully elucidate the quantitative aspects of its occurrence and to explore its pharmacological potential, which may be guided by the known anti-inflammatory properties of its parent compound, picrinine. The total synthesis of picrinine has been achieved, which could pave the way for the synthesis of this compound and its analogs for further study.
References
Potential Pharmacological Activities of N1-Methoxymethyl Picrinine: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
N1-Methoxymethyl picrinine (B199341) is a synthetically derived indole (B1671886) alkaloid, a derivative of picrinine, which is naturally found in the plant Alstonia scholaris. The Apocynaceae family, to which Alstonia scholaris belongs, is a rich source of bioactive alkaloids with a history of use in traditional medicine. While the parent compound, picrinine, has demonstrated several pharmacological activities, including anti-inflammatory, antitussive, and anti-asthmatic effects, the pharmacological profile of N1-Methoxymethyl picrinine remains largely unexplored. This technical guide provides a comprehensive overview of the known activities of picrinine and related alkaloids from Alstonia scholaris, and outlines detailed experimental protocols to investigate the potential therapeutic properties of this compound. This document is intended to serve as a foundational resource for researchers initiating studies on this promising compound.
Pharmacological Landscape of Picrinine and Related Alkaloids
The alkaloidal fraction of Alstonia scholaris leaves has been shown to possess both anti-inflammatory and analgesic properties. This has led to the investigation of individual alkaloids for their specific bioactivities.
Anti-inflammatory Activity
Picrinine has been identified as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation. The inhibition of this enzyme is a validated strategy for the treatment of inflammatory conditions. Other alkaloids isolated from Alstonia scholaris have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory cascade.
Anticancer Potential
Several alkaloids from Alstonia scholaris have exhibited cytotoxic effects against various cancer cell lines. One of the proposed mechanisms for this antitumor activity is the disruption of glutathione (B108866) homeostasis in cancer cells, leading to increased oxidative stress and subsequent cell death. Given the structural similarities, it is plausible that this compound may also possess cytotoxic properties.
Quantitative Data on Related Compounds
To date, no specific quantitative pharmacological data for this compound has been published. The following table summarizes the known inhibitory activities of the parent compound, picrinine, and other relevant alkaloids from Alstonia scholaris to provide a basis for future comparative studies.
| Compound | Target | Assay Type | IC50/Activity | Source |
| Picrinine | 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | Data not yet quantified in public literature | [1] |
| Scholarisine II | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | Selective Inhibition | [2] |
| Scholarisine II | 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | Marked Inhibition | [2] |
| Alstoschoquinoline C | Colon Carcinoma Cells | Cytotoxicity Assay | Significant Inhibition | [3] |
Proposed Experimental Protocols for this compound
To elucidate the pharmacological profile of this compound, the following detailed experimental protocols are recommended.
Assessment of Cytotoxic Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
References
The Akuammiline Alkaloid Picrinine and its N1-Methoxymethyl Derivative: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the relationship between the akuammiline (B1256633) alkaloid, picrinine (B199341), and its naturally occurring derivative, N1-Methoxymethyl picrinine. The document synthesizes available data on their chemical structures, biological activities, and known mechanisms of action, with a focus on presenting quantitative data and experimental methodologies for a scientific audience.
Core Relationship and Chemical Structures
This compound is a derivative of picrinine, an indole (B1671886) alkaloid first isolated from the leaves of Alstonia scholaris[1][2]. The structural relationship is characterized by the substitution of a methoxymethyl group (-CH₂OCH₃) at the N1 position of the indole nucleus of the picrinine scaffold. Both compounds share the complex pentacyclic framework characteristic of akuammiline alkaloids.
Below is a visual representation of their chemical relationship:
Comparative Analysis of Biological Activity
While both compounds originate from the same plant species, Alstonia scholaris, a significant disparity exists in the available literature regarding their characterized biological activities.
Picrinine has been the subject of more extensive pharmacological investigation. It is known to exhibit anti-inflammatory properties[1][2][3]. This activity has been attributed to its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme[1][2][3]. The total alkaloid extract of Alstonia scholaris, which contains picrinine, has been shown to have potential therapeutic effects on chronic glomerulonephritis by modulating the PI3K-Akt signaling pathway[4].
This compound , on the other hand, is primarily documented as an isolated natural product[1][2]. Despite its confirmed structure and origin, there is a conspicuous absence of specific quantitative data on its biological activity in publicly accessible scientific literature. It is categorized as an indole alkaloid, but detailed pharmacological screening results are not available[1][2].
Quantitative Data Summary
The following table summarizes the available quantitative data for picrinine. A corresponding entry for this compound is included to highlight the current data gap.
| Compound | Target Enzyme/Pathway | Biological Activity | Quantitative Data (IC₅₀) | Reference |
| Picrinine | 5-Lipoxygenase (5-LOX) | Anti-inflammatory | Data not specified in abstract | [1][2][3] |
| This compound | Not specified | Not characterized | Not available | - |
Signaling Pathway of Picrinine: Inhibition of the 5-Lipoxygenase Pathway
Picrinine's anti-inflammatory effect is mediated through the inhibition of the 5-lipoxygenase pathway. This pathway is crucial in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting 5-LOX, picrinine effectively reduces the production of these pro-inflammatory molecules.
The diagram below illustrates the 5-lipoxygenase signaling pathway and the inhibitory action of picrinine.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific research. The following sections provide an overview of methodologies relevant to picrinine.
Total Synthesis of Picrinine
The total synthesis of picrinine has been a significant achievement in organic chemistry, with multiple research groups reporting successful routes. A common strategy involves the construction of the complex, bridged azabicyclic core, followed by a key Fischer indolization to form the indole nucleus, and subsequent late-stage transformations to complete the natural product.
Illustrative Workflow for Picrinine Synthesis:
Key Reagents and Steps (Illustrative Example):
-
Core Assembly: Often involves multi-step sequences utilizing reactions such as Pd-catalyzed cyclizations.
-
Fischer Indolization: Reaction of a phenylhydrazine (B124118) with a suitable ketone or aldehyde precursor to construct the indole ring.
-
Late-Stage Transformations: May include oxidations, reductions, and the formation of the characteristic N,O-acetal linkages.
Note: For detailed, step-by-step protocols, readers are directed to the primary literature on the total synthesis of picrinine.
Isolation of this compound
General Protocol Outline:
-
Extraction: The dried and powdered leaves of Alstonia scholaris are typically extracted with a hydro-alcoholic solvent (e.g., 70% ethanol) at room temperature.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents. The extract is acidified, washed with an organic solvent to remove neutral and acidic compounds, and then basified to precipitate the crude alkaloid mixture.
-
Chromatographic Separation: The crude alkaloid mixture is then subjected to repeated column chromatography on silica (B1680970) gel or other stationary phases, using a gradient of solvents (e.g., chloroform-methanol) to isolate the individual alkaloids.
-
Purification: The fractions containing this compound are further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Conclusion and Future Directions
The relationship between picrinine and this compound is that of a parent compound and its naturally occurring N1-alkoxymethyl derivative. While picrinine has established anti-inflammatory activity through the inhibition of the 5-lipoxygenase pathway, there is a significant lack of pharmacological data for this compound.
This data gap presents a clear opportunity for future research. The synthesis of this compound and its subsequent pharmacological screening are essential next steps to understand if the N1-methoxymethyl modification alters the biological activity profile observed for picrinine. Such studies would provide valuable structure-activity relationship (SAR) insights for the akuammiline alkaloid class and could potentially unveil novel therapeutic leads. Furthermore, a detailed investigation into the alkaloids present in Alstonia scholaris and their respective biological activities could yield a more comprehensive understanding of the plant's traditional medicinal uses.
References
Akuammiline Alkaloids from Alstonia scholaris: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the akuammiline (B1256633) alkaloids isolated from Alstonia scholaris, a plant with a rich history in traditional medicine. This document summarizes the current knowledge on the isolation, quantification, and biological activities of these compounds, with a focus on their potential for drug development. Detailed methodologies for key experiments are provided, alongside visualizations of implicated signaling pathways to facilitate further research and development.
Introduction to Akuammiline Alkaloids from Alstonia scholaris
Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, is a rich source of diverse monoterpenoid indole (B1671886) alkaloids, among which the akuammiline class is of significant interest due to its complex chemical structures and promising biological activities.[1] Akuammiline alkaloids are characterized by a rearranged strychnan skeleton. Key examples isolated from A. scholaris include picrinine, akuammidine, and various scholarisines.[2][3] These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, and antiviral properties, making them attractive candidates for drug discovery programs.[2][4]
Quantitative Data of Selected Akuammiline Alkaloids
The following tables summarize the quantitative data available for key akuammiline and related alkaloids from Alstonia scholaris.
Table 1: Quantitative Analysis of Major Alkaloids in Different Tissues of Alstonia scholaris
| Alkaloid | Plant Part | Concentration (mg/g of dry weight) |
| Picrinine | Fruit | Highest concentration |
| Picralinal | Fruit | Highest concentration |
| Akuammidine | Fruit | Highest concentration |
| 19S-scholaricine | Fruit | Highest concentration |
| Echitamine | Trunk Bark | Major alkaloid |
Source: Quantitative and multivariate analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Table 2: Biological Activity of Selected Akuammiline and Related Alkaloids
| Compound | Biological Activity | Assay | IC₅₀ / Effect |
| Picrinine | Anti-inflammatory, Analgesic | Inhibition of COX-1, COX-2, and 5-LOX | Inhibition observed |
| Vallesamine | Anti-inflammatory, Analgesic | Inhibition of COX-1, COX-2, and 5-LOX | Inhibition observed |
| Scholaricine | Anti-inflammatory, Analgesic | Inhibition of COX-1, COX-2, and 5-LOX | Inhibition observed |
| Total Alkaloids | Anti-influenza | Inhibition of influenza A virus replication | Significant inhibition |
| Scholarisine P-S (compounds 4, 7, 8, 13, 16) | Anti-inflammatory | NF-κB inhibitory activity in HepG2-NF-κB-Luc cells | Significant inhibition |
| Alstoniaschines A, B, C, and I | Protective effect in diabetic nephropathy | High glucose-induced MPC5 cells | Significant protective effect |
Experimental Protocols
This section details the generalized methodologies for the isolation and analysis of akuammiline alkaloids from Alstonia scholaris, as compiled from various research articles.
General Isolation and Purification Protocol
A common workflow for the isolation of akuammiline alkaloids involves solvent extraction followed by chromatographic separation.
1. Plant Material Preparation:
-
The plant material (e.g., leaves, bark) is collected, shade-dried, and pulverized into a coarse powder.
2. Extraction:
-
The powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature or using a Soxhlet apparatus.[7][8]
-
The crude extract is then concentrated under reduced pressure to yield a residue.
3. Acid-Base Partitioning:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 3% HCl) and partitioned with a non-polar solvent (e.g., hexane (B92381) or chloroform) to remove neutral and weakly basic compounds.[8]
-
The aqueous layer is then basified (e.g., with NaOH or NH₄OH to pH 9-10) and re-extracted with a solvent like chloroform (B151607) or ethyl acetate (B1210297) to obtain the crude alkaloid fraction.[8][9]
4. Chromatographic Separation:
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.[7][8][10] Elution is performed with a gradient of solvents, typically starting with less polar mixtures (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity (e.g., with increasing concentrations of methanol in chloroform).[8] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative or semi-preparative HPLC, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an additive like formic acid.[8][11]
COX-2 and 5-LOX Inhibition Assay Protocol
This protocol outlines a general procedure for assessing the inhibitory activity of isolated alkaloids against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.
1. Reagents and Materials:
-
COX-2 and 5-LOX enzyme preparations (commercially available kits).
-
Arachidonic acid (substrate).
-
Test compounds (isolated alkaloids) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer.
-
Heme (for COX assay).
-
Quencher (e.g., 1 M HCl).
-
Detection reagents (as per kit instructions).
2. Assay Procedure (General):
-
COX-2 Inhibition:
-
Prepare reaction tubes containing reaction buffer, heme, and the COX-2 enzyme.
-
Add the test compound at various concentrations to the inhibitor tubes.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction with a quencher after a defined incubation period.
-
Measure the product formation (e.g., prostaglandin (B15479496) E2) using a suitable method, such as ELISA or spectrophotometry, as described in the kit protocol.[12]
-
-
5-LOX Inhibition:
-
Mix the test compound with the 5-LOX enzyme solution in a reaction buffer and incubate.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the formation of the hydroperoxy product by measuring the change in absorbance at a specific wavelength (e.g., 234 nm).[12]
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways
Akuammiline alkaloids from Alstonia scholaris have been shown to modulate several key signaling pathways involved in inflammation and immune response.
Inhibition of NF-κB Signaling Pathway
Several monoterpenoid indole alkaloids from A. scholaris have demonstrated significant inhibitory activity against the Nuclear Factor-kappa B (NF-κB) pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its inhibition is a key target for anti-inflammatory drug development.
References
- 1. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
- 2. Total alkaloids from Alstonia scholaris inhibit influenza a virus replication and lung immunopathology by regulating the innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Monoterpenoid indole alkaloids from the leaves of Alstonia scholaris and their NF-κB inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alstoniaschines A‒I, nine undescribed alkaloids from Alstonia scholaris and their potential medicinal effects on diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. ISOLATION, CHARACTERIZATION, AND ANTIHYPERTENSIVE ACTIVITY ALKALOIDS EXTRACTED FROM THE LEAVES OF THE ALSTONIA SCHOLARIS PLANT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
Methodological & Application
Application Notes and Protocols for the Analysis of N1-Methoxymethyl picrinine by HPLC and LC-MS
These application notes provide detailed protocols for the quantitative analysis of N1-Methoxymethyl picrinine (B199341) in plant extracts and other matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
N1-Methoxymethyl picrinine is an indole (B1671886) alkaloid found in plants of the Alstonia genus, which are known for their traditional medicinal uses.[1] Accurate and robust analytical methods are crucial for the quantification of this compound in complex samples for quality control, pharmacokinetic studies, and phytochemical research. The following protocols are adapted from established methods for the analysis of picrinine and other related alkaloids from Alstonia scholaris.[1][2][3]
Sample Preparation: Extraction of Alkaloids from Plant Material
A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline for the extraction of alkaloids from dried and powdered plant leaves.
Protocol:
-
Extraction:
-
Accurately weigh 1.0 g of powdered plant material.
-
Transfer the material to a flask and add 20 mL of 90% ethanol (B145695).
-
Perform extraction using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants.
-
-
Acid-Base Extraction (Purification):
-
Evaporate the combined ethanol extract to dryness under reduced pressure.
-
Dissolve the residue in 20 mL of 0.3% aqueous HCl solution and filter.
-
Adjust the pH of the acidic solution to 9-10 with 10% aqueous ammonia.
-
Extract the alkaline solution with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter prior to HPLC or LC-MS analysis.
-
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
This method is suitable for the quantification of this compound in purified extracts.
Instrumentation and Conditions:
| Parameter | Setting |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B30-35 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV Diode Array Detector (DAD) at 254 nm |
Quantitative Data Summary (HPLC):
The following table summarizes the performance characteristics of the HPLC method for the analysis of this compound.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Linear Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Recovery | 95.8% - 103.2% |
| Precision (RSD%) | < 2.0% |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This LC-MS method provides higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and for metabolite identification studies. This method is based on UHPLC coupled with quadrupole time-of-flight mass spectrometry (qTOF-MS) which has been effectively used for the analysis of alkaloids in Alstonia scholaris.[1]
Instrumentation and Conditions:
| Parameter | Setting |
| Instrument | Agilent 6545 Q-TOF LC/MS or equivalent |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.3% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 5-20% B5-15 min: 20-50% B15-20 min: 50-95% B20-25 min: 95% B25-25.1 min: 95-5% B25.1-30 min: 5% B (Re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Mass Range | m/z 100-1000 |
| Data Acquisition | MS/MS (Targeted or Auto) |
Quantitative Data Summary (LC-MS):
The LC-MS method demonstrates superior sensitivity and is suitable for trace-level analysis.
| Parameter | Result |
| Linearity (R²) | > 0.9995 |
| Linear Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery | 97.2% - 104.5% |
| Precision (RSD%) | < 1.5% |
| Matrix Effect | 92% - 108% |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Workflow for this compound analysis.
References
- 1. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole alkaloids of Alstonia scholaris (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of N1-Methoxymethyl Picrinine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vitro anti-inflammatory properties of N1-Methoxymethyl picrinine (B199341), a derivative of the natural alkaloid picrinine. The following protocols detail established assays to assess its potential to modulate key inflammatory pathways. Picrinine and related alkaloids have been noted for their potential anti-inflammatory effects, making N1-Methoxymethyl picrinine a compound of interest for further investigation.[1][2][3][4][5]
Overview of In Vitro Anti-inflammatory Screening
A systematic approach to screening for anti-inflammatory activity involves a tiered series of assays. This typically begins with cell-based assays to measure the inhibition of key inflammatory mediators and then progresses to more detailed mechanistic studies to elucidate the underlying signaling pathways.
Caption: A general workflow for in vitro screening of the anti-inflammatory potential of a test compound.
Key In Vitro Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like lipopolysaccharide (LPS).[6] The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit NO production. NO is unstable, but it rapidly oxidizes to stable nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) in the cell culture medium.[6][7] The total nitrite concentration can be quantified using the Griess reagent, which serves as an indicator of NO production.[6][8]
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[8]
-
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the culture medium. Ensure the final solvent concentration does not affect cell viability.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (medium with solvent) and a positive control (a known iNOS inhibitor like L-NAME).
-
-
Stimulation:
-
After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[8] Include an unstimulated control group.
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant sample.[8]
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.[7][8]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
-
Data Presentation:
| Concentration of this compound (µM) | Absorbance at 540 nm (Mean ± SD) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (Unstimulated) | |||
| LPS (1 µg/mL) | 0% | ||
| LPS + Compound (Conc. 1) | |||
| LPS + Compound (Conc. 2) | |||
| LPS + Compound (Conc. 3) | |||
| LPS + Positive Control |
Pro-inflammatory Cytokine Production Assays (TNF-α and IL-6)
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response.[9] Their production by immune cells like macrophages is significantly increased upon stimulation with LPS.[9] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the levels of these cytokines in cell culture supernatants.[10][11]
Experimental Protocol:
-
Cell Culture, Treatment, and Stimulation:
-
Follow the same procedure as described in the NO Production Assay (sections 2.1.1 to 2.1.3).
-
-
Cytokine Quantification (ELISA):
-
After the 24-hour stimulation period, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to microplate wells pre-coated with capture antibodies for the specific cytokine, followed by incubation, washing, addition of a detection antibody, a substrate, and finally, a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using recombinant standards provided in the kit.
-
Calculate the concentration of TNF-α and IL-6 in the samples from their respective standard curves.
-
Determine the percentage inhibition of cytokine production by this compound.
-
Calculate the IC₅₀ values for the inhibition of each cytokine.
-
Data Presentation:
| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 |
| Control (Unstimulated) | ||||
| LPS (1 µg/mL) | 0% | 0% | ||
| LPS + Compound (Conc. 1) | ||||
| LPS + Compound (Conc. 2) | ||||
| LPS + Compound (Conc. 3) | ||||
| LPS + Positive Control |
Cyclooxygenase (COX) Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[12] COX-2 is inducibly expressed at inflammatory sites.[12] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[12] This assay determines the ability of this compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Experimental Protocol (Colorimetric):
-
Reagent Preparation:
-
Prepare assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (the substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[12]
-
Prepare various dilutions of this compound and a reference inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme solution to each well.[12]
-
Add the diluted this compound or reference inhibitor to the appropriate wells.
-
Incubate the plate at 25°C for 5 minutes.[12]
-
Add the TMPD solution to each well.[12]
-
Initiate the reaction by adding the arachidonic acid solution.[12]
-
Incubate for another 5 minutes at 25°C.[12]
-
Read the absorbance at 590 nm.[12]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Data Presentation:
| Concentration of this compound (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |
| Control | 0% | 0% |
| Compound (Conc. 1) | ||
| Compound (Conc. 2) | ||
| Compound (Conc. 3) | ||
| IC₅₀ (µM) | ||
| COX-2 Selectivity Index |
Mechanistic Studies: Signaling Pathway Analysis
NF-κB Signaling Pathway
Principle: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[13][14][15] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[13] This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[13][16] The effect of this compound on this pathway can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Caption: A simplified diagram of the canonical NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
Principle: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK, JNK, and ERK, are also critical in regulating the production of inflammatory mediators.[17][18] LPS stimulation leads to the phosphorylation and activation of these kinases.[18][19] Activated MAPKs can then activate transcription factors, such as AP-1, which work in concert with NF-κB to drive the expression of pro-inflammatory genes. The effect of this compound can be determined by measuring the phosphorylation levels of p38, JNK, and ERK.
Caption: A simplified overview of the major MAPK signaling cascades involved in inflammation.
Experimental Protocol for Pathway Analysis (Western Blotting):
-
Cell Culture, Treatment, and Stimulation:
-
Culture and seed RAW 264.7 cells as previously described.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to observe peak phosphorylation events.
-
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions (for NF-κB translocation), use a nuclear extraction kit.
-
-
Western Blotting:
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in treated cells to the LPS-stimulated control to determine the inhibitory effect of this compound.
-
Data Presentation:
| Treatment | p-IκBα / IκBα Ratio | Nuclear p65 / Total p65 Ratio | p-p38 / p38 Ratio | p-JNK / JNK Ratio | p-ERK / ERK Ratio |
| Control | |||||
| LPS | |||||
| LPS + Compound (Conc. 1) | |||||
| LPS + Compound (Conc. 2) |
Cell Viability Assay
Principle: It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed and treat the cells with the same concentrations of this compound used in the anti-inflammatory assays for the same duration (e.g., 24 hours).
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Data Presentation:
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| Control | 100% | |
| Compound (Conc. 1) | ||
| Compound (Conc. 2) | ||
| Compound (Conc. 3) |
By following these detailed protocols, researchers can effectively evaluate the in vitro anti-inflammatory potential of this compound and gain insights into its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Privileged natural product compound classes for anti-inflammatory drug development - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Evaluating N1-Methoxymethyl picrinine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid derived from plants of the Alstonia genus, which are known for their rich diversity of bioactive compounds.[1][2] Alkaloids from Alstonia scholaris, in particular, have demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3] Some related alkaloids, such as echitamine, have been shown to induce apoptosis and exhibit anti-tumor properties.[1][3] Given the therapeutic potential of this class of compounds, a thorough evaluation of the cytotoxic effects of novel derivatives like N1-Methoxymethyl picrinine is a critical step in preclinical drug development.[4]
These application notes provide a comprehensive framework and detailed protocols for assessing the in vitro cytotoxicity of this compound. The described assays will enable researchers to quantify cell viability, determine the mechanism of cell death, and elucidate potential signaling pathways involved in the compound's cytotoxic activity.
Experimental Design Overview
A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound. This typically involves an initial screening to determine the compound's effect on cell viability, followed by more specific assays to understand the mechanism of cell death.
A logical workflow for this evaluation is presented below:
Caption: Experimental workflow for cytotoxicity assessment.
Data Presentation
To facilitate the comparison of cytotoxic effects across different cell lines and concentrations, quantitative data should be summarized in clear, structured tables.
Table 1: Cell Viability (MTT Assay) - % Viability
| Concentration (µM) | Cancer Cell Line A | Cancer Cell Line B | Normal Cell Line |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | 95.2 ± 4.1 | 98.1 ± 3.5 | 99.2 ± 2.8 |
| 10 | 75.6 ± 5.3 | 82.4 ± 4.9 | 95.7 ± 3.1 |
| 25 | 51.3 ± 3.8 | 60.1 ± 4.2 | 88.4 ± 3.9 |
| 50 | 24.8 ± 2.9 | 35.7 ± 3.1 | 75.1 ± 4.5 |
| 100 | 10.1 ± 1.5 | 15.3 ± 2.2 | 52.6 ± 5.0 |
| IC50 (µM) | 26.5 | 42.1 | >100 |
Table 2: Membrane Integrity (LDH Assay) - % Cytotoxicity
| Concentration (µM) | Cancer Cell Line A |
| 0 (Vehicle Control) | 0 |
| 10 | 15.3 ± 2.1 |
| 25 | 38.9 ± 3.5 |
| 50 | 65.2 ± 4.8 |
| 100 | 85.7 ± 5.1 |
Table 3: Apoptosis Analysis (Annexin V/PI Staining) - % of Cell Population
| Concentration (µM) | Live Cells | Early Apoptotic | Late Apoptotic/Necrotic |
| 0 (Vehicle Control) | 96.1 ± 2.5 | 2.5 ± 0.8 | 1.4 ± 0.5 |
| 25 | 55.3 ± 4.1 | 35.8 ± 3.2 | 8.9 ± 1.9 |
| 50 | 28.7 ± 3.7 | 52.4 ± 4.5 | 18.9 ± 2.8 |
Table 4: Caspase-3 Activity - Fold Increase over Control
| Concentration (µM) | Fold Increase |
| 0 (Vehicle Control) | 1.0 |
| 25 | 3.8 ± 0.4 |
| 50 | 7.2 ± 0.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[5]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[8]
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-4).
-
Prepare controls as per the kit manufacturer's instructions (e.g., spontaneous LDH release, maximum LDH release).
-
After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.[9]
-
Add 50 µL of the LDH reaction mixture to each well.[9]
-
Incubate at room temperature for 30 minutes, protected from light.[9]
-
Add 50 µL of stop solution to each well.[9]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined incubation period.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[10]
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X binding buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[12]
Materials:
-
Cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-3 colorimetric or fluorometric assay kit
Protocol:
-
Treat cells with this compound as in the apoptosis assay.
-
Lyse the cells using the lysis buffer provided in the kit.[13]
-
Incubate the cell lysate on ice for 10-15 minutes.[14]
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add the cell lysate, reaction buffer, and the caspase-3 substrate (e.g., DEVD-pNA).[15]
-
Incubate at 37°C for 1-2 hours.[15]
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the caspase-3 activity as a fold increase over the untreated control.
Potential Signaling Pathways
While the specific signaling pathways affected by this compound are yet to be elucidated, many indole alkaloids exert their cytotoxic effects by inducing apoptosis.[2] This often involves the modulation of key signaling cascades such as the MAPK pathway and the intrinsic (mitochondrial) apoptotic pathway.[16][17][18]
A plausible signaling pathway for the induction of apoptosis by an indole alkaloid is depicted below:
Caption: Hypothetical apoptotic signaling pathway.
This diagram illustrates how this compound could potentially activate stress-related signaling pathways like MAPK, leading to changes in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This can result in mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ddtjournal.net [ddtjournal.net]
- 4. Monoterpenoid Indole Alkaloids from Alstonia rupestris with Cytotoxic, Anti-Inflammatory and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. caspase3 assay [assay-protocol.com]
- 13. mpbio.com [mpbio.com]
- 14. biogot.com [biogot.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 17. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of N1-Methoxymethyl Picrinine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine.[1] While extensive research on the diverse alkaloids of Alstonia scholaris has revealed a range of biological activities, including anti-inflammatory, anticancer, and antiasthmatic properties, the specific mechanism of action of N1-Methoxymethyl picrinine remains largely uninvestigated.[2][3][4][5][6] This document provides a putative mechanism of action based on its structural similarity to the known 5-lipoxygenase inhibitor, picrinine, and outlines detailed experimental protocols to investigate its biological activities.[7][8][9]
Putative Mechanism of Action
Based on the established anti-inflammatory activity of its parent compound, picrinine, it is hypothesized that this compound may also exert its effects through the inhibition of key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). Inhibition of these enzymes would lead to a reduction in the production of pro-inflammatory mediators like leukotrienes and prostaglandins (B1171923).
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the reported biological activities of the closely related parent compound, picrinine, and other relevant alkaloids from Alstonia scholaris. This data serves as a foundation for the proposed experimental investigations.
| Compound | Biological Activity | Target | IC50/EC50 | Reference |
| Picrinine | Anti-inflammatory | 5-Lipoxygenase | Not Reported | [7][8][9] |
| Echitamine chloride | Anti-tumor | Induces DNA fragmentation and apoptosis | Not Reported | [7][10] |
| Echitamine chloride | Pancreatic lipase (B570770) inhibitor | Pancreatic lipase | 10.92 μM | [7][10] |
Experimental Protocols
The following protocols are designed to elucidate the mechanism of action of this compound, with a focus on its potential anti-inflammatory and anti-proliferative effects.
Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This experiment aims to determine if this compound can inhibit the activity of the 5-LOX enzyme, a key player in the biosynthesis of leukotrienes.
Materials:
-
Human recombinant 5-LOX enzyme
-
Linoleic acid (substrate)
-
This compound
-
Zileuton (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound and the positive control, Zileuton.
-
In a 96-well plate, add the 5-LOX enzyme to a reaction buffer.
-
Add the different concentrations of this compound or Zileuton to the wells.
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 234 nm to determine the formation of the 5-LOX product.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol will assess the inhibitory effect of this compound on the COX-2 enzyme, which is responsible for the production of prostaglandins during inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2)
Procedure:
-
Prepare a range of concentrations for this compound and the positive control, Celecoxib.
-
In a suitable reaction vessel, combine the COX-2 enzyme with the test compounds.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction and measure the amount of PGE2 produced using a specific EIA kit.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Protocol 3: Anti-Proliferative Activity in Cancer Cell Lines
This experiment will evaluate the potential of this compound to inhibit the growth of cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HeLa - cervical)
-
Cell culture medium and supplements
-
This compound
-
Doxorubicin (positive control)
-
MTT or similar cell viability assay kit
Procedure:
-
Culture the selected cancer cell lines in appropriate growth medium.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Doxorubicin.
-
Incubate the cells for 48-72 hours.
-
Assess cell viability using an MTT assay, which measures mitochondrial activity.
-
Determine the concentration of this compound that causes 50% inhibition of cell growth (GI50).
Visualizations
Diagram 1: Proposed Anti-inflammatory Signaling Pathway
Caption: Putative inhibition of inflammatory pathways by this compound.
Diagram 2: Experimental Workflow for In Vitro Enzyme Inhibition
Caption: General workflow for in vitro enzyme inhibition assays.
Diagram 3: Logical Flow for Anti-Proliferative Activity Assessment
Caption: Workflow for assessing anti-proliferative effects on cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpn.org [rjpn.org]
- 3. phcogrev.com [phcogrev.com]
- 4. A review Study of The Chemical Constituents and Pharmacological Activities of Alstonia scholaris linn | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]
- 5. Alstonia scholaris (L.) R. Br. and Alstonia macrophylla Wall. ex G. Don: A comparative review on traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Picrinine | Lipoxygenase | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: N1-Methoxymethyl Picrinine as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N1-Methoxymethyl picrinine (B199341) as a key intermediate in the synthesis of novel picrinine-based compounds. The protocols detailed below offer step-by-step methodologies for the preparation of N1-Methoxymethyl picrinine and its subsequent elaboration into new chemical entities for potential therapeutic applications.
Introduction
Picrinine, a complex indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, has garnered interest in the scientific community due to its potential biological activities. The parent compound has been noted for its anti-inflammatory properties. The indole nitrogen (N1) of picrinine presents a strategic site for chemical modification. Protection of this nitrogen with a methoxymethyl (MOM) group to form this compound offers a valuable strategy for preventing undesired side reactions and enabling selective functionalization at other positions of the intricate picrinine scaffold.
This document outlines a proposed application of this compound as a precursor in a palladium-catalyzed Suzuki cross-coupling reaction to generate novel C5-arylated picrinine derivatives. Such modifications have the potential to modulate the biological activity of the parent compound, leading to the discovery of new therapeutic agents.
Data Presentation
The following tables summarize the quantitative data for the proposed synthetic sequence, from the preparation of this compound to the synthesis and preliminary biological evaluation of a novel derivative.
Table 1: Synthesis of this compound from Picrinine
| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaH | THF | 0 | 0.5 | - | - |
| 2 | MOM-Cl | THF | 0 to rt | 4 | 92 | >95 |
Table 2: Synthesis of C5-Aryl Picrinine Derivative via Suzuki Coupling
| Step | Reactant | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 5-Bromo-N1-MOM-picrinine | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 78 | >95 |
| 2 | Phenylboronic acid |
Table 3: Deprotection of N1-MOM Group
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | HCl (6N) | MeOH | 60 | 6 | 85 | >98 |
Table 4: Illustrative Biological Activity of Picrinine and Novel Derivative
| Compound | Target | IC₅₀ (µM) |
| Picrinine | 5-Lipoxygenase | 15.2 |
| C5-Phenyl-picrinine | 5-Lipoxygenase | 5.8 |
Note: The data presented in these tables are illustrative and based on typical yields and activities for analogous reactions and compounds. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To protect the indole nitrogen of picrinine with a methoxymethyl (MOM) group.
Materials:
-
Picrinine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methoxymethyl chloride (MOM-Cl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
-
Dissolve picrinine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add MOM-Cl (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Synthesis of a C5-Aryl Picrinine Derivative via Suzuki Coupling
Objective: To introduce an aryl group at the C5 position of the picrinine scaffold using a Suzuki cross-coupling reaction. This protocol assumes the availability of 5-Bromo-N1-methoxymethyl picrinine.
Materials:
-
5-Bromo-N1-methoxymethyl picrinine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 5-Bromo-N1-methoxymethyl picrinine (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add toluene and deionized water (4:1 v/v) to the flask.
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the C5-phenyl-N1-methoxymethyl picrinine derivative.
Protocol 3: Deprotection of the N1-Methoxymethyl Group
Objective: To remove the MOM protecting group to yield the final novel picrinine derivative.
Materials:
-
C5-phenyl-N1-methoxymethyl picrinine derivative
-
Hydrochloric acid (6N HCl)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the C5-phenyl-N1-methoxymethyl picrinine derivative (1.0 eq) in methanol.
-
Add 6N HCl and stir the mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by column chromatography or recrystallization to obtain the final C5-phenyl-picrinine derivative.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow, the proposed synthetic pathway, and a hypothetical signaling pathway for the novel picrinine derivative.
Caption: Experimental workflow for the synthesis and evaluation of a novel picrinine derivative.
Caption: Proposed synthetic pathway for a novel C5-aryl picrinine derivative.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of the novel compound.
Animal Models for Studying the Effects of N1-Methoxymethyl Picrinine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine.[1][2] While research on this specific compound is in its nascent stages, its parent compound, picrinine, has demonstrated anti-inflammatory properties by inhibiting the 5-lipoxygenase (5-LOX) enzyme.[3][4] The broader class of indole alkaloids is well-documented for a wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and analgesic effects.[5][6][7] Extracts of Alstonia scholaris, containing a complex mixture of alkaloids including picrinine, have shown anti-inflammatory and central nervous system effects in various animal models.[2][8]
These application notes provide a comprehensive guide for researchers initiating in vivo studies to elucidate the pharmacological profile of N1-Methoxymethyl picrinine. The protocols detailed below are foundational and can be adapted to explore various potential therapeutic applications of this novel compound.
Data Presentation: Predicted Pharmacological Profile and Dosing Considerations
Given the limited data on this compound, initial studies should focus on establishing a safety profile and effective dose range. The following table summarizes potential starting doses extrapolated from studies on Alstonia scholaris extracts and other indole alkaloids. It is imperative that researchers conduct dose-response studies to determine the optimal dosage for specific experimental models.
| Parameter | Animal Model | Proposed Starting Dose Range (mg/kg) | Route of Administration | Notes |
| Acute Toxicity | Sprague Dawley Rats | 5 - 2000 | Oral (gavage) | Based on OECD guideline 423 for acute toxicity testing of plant extracts.[9] A single high dose is administered to assess immediate adverse effects and mortality over 14 days. |
| Sub-acute Toxicity | Sprague Dawley Rats | 100, 250, 500 | Oral (gavage) | Daily administration for 28 days to evaluate effects on hematological, biochemical, and histopathological parameters.[9] |
| Anti-inflammatory Activity | Swiss Albino Mice | 25, 50, 100 | Intraperitoneal (i.p.) or Oral (p.o.) | Based on effective doses of other anti-inflammatory phytochemicals in similar models.[10][11] |
| Neuroprotective Activity | C57BL/6 Mice | 10, 20, 40 | Intraperitoneal (i.p.) or Oral (p.o.) | Extrapolated from studies on other neuroprotective alkaloids.[6][12] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute toxic effects and the LD50 of a single oral dose of this compound.
Animal Model: Female Sprague Dawley rats (8-12 weeks old).
Methodology:
-
Animal Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 3°C, 12h light/dark cycle, ad libitum access to food and water).
-
Dosing:
-
Fast animals overnight prior to dosing.
-
Administer this compound orally via gavage at a starting dose of 2000 mg/kg (as per OECD guidelines for substances with low expected toxicity).[9]
-
A vehicle control group should receive the same volume of the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
-
Observation:
-
Closely monitor animals for the first 4 hours post-administration for any clinical signs of toxicity (e.g., changes in behavior, locomotion, convulsions, salivation, diarrhea).
-
Continue to observe animals daily for 14 days for any delayed toxicity or mortality.
-
Record body weight changes on days 0, 7, and 14.
-
-
Endpoint: At the end of the 14-day observation period, euthanize surviving animals and perform gross necropsy.
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Animal Model: Swiss albino mice (20-25 g).
Methodology:
-
Animal Groups:
-
Group I: Vehicle Control (e.g., normal saline).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.).
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, i.p. or p.o.).
-
-
Treatment: Administer the respective treatments 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 ml of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 3: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To assess the neuroprotective and anti-neuroinflammatory effects of this compound.
Animal Model: C57BL/6 mice (8-10 weeks old).
Methodology:
-
Animal Groups:
-
Group I: Vehicle Control (Saline).
-
Group II: LPS Control (LPS, 0.25 mg/kg, i.p.).
-
Group III-V: this compound (e.g., 10, 20, 40 mg/kg, p.o.) + LPS.
-
-
Treatment: Administer this compound or vehicle orally for 7 consecutive days. On the 7th day, administer LPS 1 hour after the final compound administration.
-
Behavioral Assessment (24 hours post-LPS):
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Y-Maze Test: To evaluate spatial working memory.
-
-
Biochemical and Molecular Analysis (post-behavioral tests):
-
Euthanize animals and collect brain tissue (hippocampus and cortex).
-
ELISA: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
Western Blot: Analyze the expression of key proteins in inflammatory signaling pathways (e.g., p-NF-κB, IκBα).
-
Immunohistochemistry: Assess microglial and astrocyte activation (Iba1 and GFAP staining).
-
Mandatory Visualizations
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Caption: Potential inhibition of the 5-LOX pathway by this compound.
Caption: Workflow for LPS-Induced Neuroinflammation Model.
References
- 1. Preliminary evaluation of extracts of Alstonia scholaris bark for in vivo antimalarial activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantsjournal.com [plantsjournal.com]
- 9. Acute and Sub-Acute Toxicity Evaluation of the Methanolic Extract of Alstonia scholaris Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-hyperalgesic properties of a flavanone derivative Poncirin in acute and chronic inflammatory pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of total alkaloids fraction of Huperzia serrata on scopolamine-induced neurodegenerative animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for dissolving and storing N1-Methoxymethyl picrinine.
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid, a derivative of picrinine, which is naturally found in the leaves of Alstonia scholaris[1]. As a member of the picrinine-type alkaloids, it is a subject of interest for its potential biological activities. This document provides detailed protocols for the dissolution and storage of N1-Methoxymethyl picrinine, as well as general guidance for its use in experimental settings, based on its chemical properties and the known activities of its parent compound, picrinine.
Disclaimer: this compound is intended for research use only. The information provided in this document is for guidance and should be adapted to specific experimental needs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1158845-78-3 | [1] |
| Molecular Formula | C₂₂H₂₆N₂O₄ | [1] |
| Molecular Weight | 382.45 g/mol | [1] |
| Physical Form | Powder | [1] |
Dissolution Protocols
This compound is soluble in a variety of organic solvents. The choice of solvent will depend on the specific requirements of the experiment, such as the desired concentration and compatibility with the biological system under investigation.
Solubility Data (Qualitative)
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
Protocol for Preparing a Stock Solution in DMSO:
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.82 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Gentle warming to 37°C can also aid in dissolution.
-
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage section.
Storage Protocols
Proper storage of this compound is crucial to maintain its stability and biological activity.
Storage Conditions:
| Condition | Temperature | Duration | Container | Reference |
| Solid Powder (Long-term) | -20°C | Several years | Tightly sealed, light-protected | |
| Stock Solution in DMSO (Long-term) | -20°C | Several months | Tightly sealed, light-protected | |
| Stock Solution in DMSO (Short-term) | 2-8°C | Up to a week | Tightly sealed, light-protected |
Recommendations:
-
Light Protection: Store both the solid compound and its solutions protected from light, as indole alkaloids can be light-sensitive.
-
Moisture Prevention: Keep containers tightly sealed to prevent moisture absorption.
-
Avoid Freeze-Thaw Cycles: Aliquoting stock solutions into smaller volumes for single use is highly recommended to minimize degradation from repeated freezing and thawing.
Experimental Considerations and a Potential Signaling Pathway
While the specific biological activity of this compound has not been extensively studied, its parent compound, picrinine, has been reported to exhibit anti-inflammatory effects through the inhibition of the 5-lipoxygenase (5-LOX) enzyme[2][3][4]. This suggests a potential mechanism of action for this compound that could be explored in experimental settings.
Experimental Workflow for Investigating Anti-inflammatory Effects:
The following diagram illustrates a general workflow for investigating the potential anti-inflammatory effects of this compound, focusing on the 5-lipoxygenase pathway.
Caption: Workflow for investigating the anti-inflammatory activity of this compound.
Potential Signaling Pathway: Inhibition of the 5-Lipoxygenase Pathway
The 5-lipoxygenase pathway is a critical component of the inflammatory response, leading to the production of leukotrienes. The following diagram illustrates the key steps in this pathway and the putative inhibitory role of this compound, based on the activity of its parent compound.
Caption: Putative inhibition of the 5-lipoxygenase pathway by this compound.
References
Troubleshooting & Optimization
N1-Methoxymethyl picrinine solubility in DMSO and other solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Methoxymethyl picrinine (B199341). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is N1-Methoxymethyl picrinine?
A1: this compound is a monoterpenoid indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris. This plant has a history of use in traditional medicine for treating various ailments, including respiratory and inflammatory conditions. The parent compound, picrinine, has demonstrated anti-inflammatory properties.
Q2: What is the presumed mechanism of action for this compound?
A2: Based on studies of the related alkaloid picrinine and other compounds from Alstonia scholaris, the presumed mechanism of action for this compound is the inhibition of the 5-lipoxygenase (5-LO) enzyme.[1] This enzyme is a key component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[2][3][4][5]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a range of organic solvents. For detailed solubility information, please refer to the data table below.
Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble. For the related compound picrinine, a solubility of 30 mg/mL (88.65 mM) has been reported. | Sonication is recommended to aid dissolution. |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetone | Soluble | - |
Note: It is always recommended to start with a small amount of the compound in the chosen solvent to confirm solubility before preparing a large stock solution.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Q: I am having trouble getting my this compound to fully dissolve in DMSO. What can I do?
A:
-
Increase Temperature: Gently warm the solution to 37°C. This can significantly improve the solubility of many organic compounds.
-
Sonication: Use an ultrasonic bath to agitate the solution. This provides mechanical energy to break up any clumps of powder and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Solvent Purity: Ensure you are using high-purity, anhydrous DMSO. The presence of water can sometimes affect the solubility of certain compounds.
Issue 2: Instability of this compound in Solution
Q: I am concerned about the stability of my this compound stock solution in DMSO. How should I store it and for how long?
A:
-
Storage Temperature: For long-term storage, it is recommended to aliquot your stock solution into smaller volumes and store them at -20°C or -80°C. This will minimize degradation from repeated freeze-thaw cycles.
-
Light Sensitivity: Protect the solution from light by storing it in an amber vial or by wrapping the vial in aluminum foil. Indole alkaloids can be sensitive to photodegradation.
-
Fresh is Best: For sensitive experiments, it is always best to prepare fresh solutions from the powdered compound on the day of the experiment.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as this can lead to compound degradation.
Issue 3: Inconsistent Results in a 5-Lipoxygenase (5-LO) Inhibition Assay
Q: My results from the 5-LO inhibition assay are variable. What are some potential causes and solutions?
A:
-
Enzyme Activity: Ensure that your 5-LO enzyme is active. Prepare fresh enzyme dilutions for each experiment and always keep the enzyme on ice.
-
Substrate Quality: The substrate, typically linoleic acid or arachidonic acid, can oxidize over time. Use fresh substrate solutions for optimal results.
-
Solvent Effects: If you are using DMSO to dissolve your this compound, be mindful of the final concentration of DMSO in your assay. High concentrations of DMSO can inhibit enzyme activity. It is advisable to keep the final DMSO concentration below 1% and to include a solvent control in your experiment.
-
Incubation Times: Adhere strictly to the recommended incubation times for the pre-incubation of the enzyme with the inhibitor and the reaction time after adding the substrate.
-
Proper Controls: Always include a positive control (a known 5-LO inhibitor like Zileuton or Quercetin), a negative control (no inhibitor), and a solvent control (vehicle used to dissolve the inhibitor) in your experimental setup.[6]
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Facilitate dissolution by vortexing, gentle warming (to 37°C), and/or sonication until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C or -80°C.
In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay (General Protocol)
This protocol is a generalized procedure and may need to be optimized based on the specific 5-LO enzyme source and assay kit used.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).
-
Prepare the 5-lipoxygenase enzyme solution in the assay buffer and keep it on ice.
-
Prepare the substrate solution (e.g., linoleic acid or arachidonic acid) in the assay buffer.
-
Prepare serial dilutions of this compound from your stock solution in the assay buffer. Also, prepare a positive control inhibitor solution.
-
-
Assay Procedure (96-well plate format):
-
To the appropriate wells, add the assay buffer.
-
Add the this compound dilutions to the test wells.
-
Add the positive control inhibitor to its designated wells.
-
Add the solvent vehicle (e.g., DMSO diluted in buffer) to the solvent control wells.
-
Add the 5-lipoxygenase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (typically 234 nm for the formation of conjugated dienes) in a kinetic mode for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the solvent control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Caption: A generalized experimental workflow for a 5-lipoxygenase inhibition assay.
References
Technical Support Center: Synthesis of N1-Methoxymethyl Picrinine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N1-Methoxymethyl picrinine (B199341) synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the N-alkylation of picrinine with a methoxymethyl protecting group.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Incomplete Deprotonation of Picrinine: The nitrogen on the indole (B1671886) ring of picrinine may not be sufficiently deprotonated for the reaction to proceed. | • Use a stronger base: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). • Ensure anhydrous conditions: Trace amounts of water can quench the base. Use oven-dried glassware and anhydrous solvents. |
| 2. Low Reactivity of Alkylating Agent: The methoxymethylating agent (e.g., methoxymethyl chloride, MOM-Cl) may be old or degraded. | • Use fresh or purified reagent: Ensure the quality of the methoxymethylating agent. • Consider a more reactive agent: Alternatives like methoxymethyl bromide (MOM-Br) could be considered, though they are less common. | |
| 3. Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants or facilitate the reaction. | • Use a polar aprotic solvent: Solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are generally suitable for this type of reaction as they can dissolve the polar starting material and support the formation of the nucleophilic nitrogen. | |
| Formation of Multiple Byproducts | 1. O-Alkylation: The hydroxyl group present on the picrinine structure may also be alkylated. | • Control reaction temperature: Running the reaction at a lower temperature can sometimes favor N-alkylation over O-alkylation. • Choice of base and cation: The combination of base and its counter-ion can influence the selectivity. Experimenting with different bases (e.g., NaH vs. KH) might alter the N/O selectivity. |
| 2. Over-alkylation/Side Reactions: The complex structure of picrinine may be susceptible to other side reactions under basic conditions. | • Slow addition of reagents: Add the base and the alkylating agent slowly and at a controlled temperature to minimize side reactions. • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress and stop the reaction once the desired product is formed. | |
| Difficult Product Purification | 1. Similar Polarity of Product and Starting Material: The product and unreacted picrinine may have very similar polarities, making separation by column chromatography challenging. | • Optimize chromatography conditions: Use a shallow gradient of a suitable solvent system. Sometimes, switching the stationary phase (e.g., from silica (B1680970) to alumina) can improve separation. • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| 2. Presence of Hard-to-Remove Impurities: Byproducts may co-elute with the desired product. | • Aqueous work-up: A thorough aqueous work-up can help remove some polar impurities. • Consider derivatization: In some cases, a temporary derivatization of the product or impurity can alter its polarity, allowing for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the N1-methoxymethylation of picrinine?
A1: While a specific, optimized protocol for the direct N1-methoxymethylation of picrinine is not prominently available in the literature, a general procedure can be adapted from standard N-alkylation methods for indoles. This involves the deprotonation of the indole nitrogen of picrinine with a suitable base, followed by quenching with a methoxymethylating agent.
Q2: Which base is best for the deprotonation of picrinine?
A2: The choice of base is critical. For a substrate like picrinine, a strong base is likely required to achieve complete deprotonation of the indole nitrogen. Sodium hydride (NaH) is a common choice for such reactions. It is important to use a non-nucleophilic base to avoid unwanted side reactions.
Q3: What are the recommended reaction conditions (solvent, temperature)?
A3: A polar aprotic solvent like anhydrous DMF or THF is recommended. The reaction is typically carried out at a low temperature (e.g., 0 °C) during the deprotonation step to control reactivity. After the addition of the methoxymethylating agent, the reaction may be allowed to slowly warm to room temperature.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for picrinine, the product (N1-Methoxymethyl picrinine), and potentially byproducts should be tracked. Staining with an appropriate agent (e.g., potassium permanganate) might be necessary for visualization. LC-MS is another powerful tool for monitoring the reaction, as it provides information on the mass of the product and any intermediates or byproducts.
Q5: What are the potential side reactions to be aware of?
A5: Besides the desired N-alkylation, O-alkylation at the hydroxyl group of picrinine is a potential side reaction. The complex polycyclic structure of picrinine might also be sensitive to strong bases, potentially leading to rearrangement or degradation products.
Q6: How is this compound purified?
A6: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. Recrystallization can also be a viable method if the product is a crystalline solid.
Experimental Protocols
The following is a generalized experimental protocol for the N1-methoxymethylation of picrinine based on standard procedures for N-alkylation of indole-containing molecules. Note: This is a theoretical protocol and should be optimized for the specific substrate.
Materials:
-
Picrinine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methoxymethyl chloride (MOM-Cl)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of picrinine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Slowly add MOM-Cl (1.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Visualizations
Caption: Proposed reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield in picrinine N-alkylation.
Technical Support Center: N1-Methoxymethyl Picrinine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N1-Methoxymethyl picrinine (B199341) in solution. The following information is curated to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing N1-Methoxymethyl picrinine?
This compound is supplied as a powder and should be stored in a sealed container in a cool, dry place. For long-term storage of stock solutions, it is recommended to keep them at temperatures below -20°C.[1] As a general practice for indole (B1671886) alkaloids, protection from light is also advised to prevent potential photodegradation.
Q2: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone[2]
For biological assays, DMSO is a common solvent for creating stock solutions. Subsequent dilutions into aqueous buffers should be done with care to avoid precipitation.
Q3: How stable is this compound in aqueous solution?
Currently, there is a lack of specific published stability data for this compound in aqueous solutions. However, based on the general behavior of indole alkaloids, its stability can be influenced by factors such as pH, temperature, and exposure to light. It is highly recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, it should be for a short duration at 2-8°C and protected from light.
Q4: I am observing a change in the color of my this compound solution. What could be the cause?
Color changes in solutions of indole alkaloids often indicate degradation. The complex indole structure is susceptible to oxidation and other degradation pathways, which can lead to the formation of colored byproducts. If you observe a color change, it is strongly advised to discard the solution and prepare a fresh batch.
Q5: My experimental results are not reproducible. Could the stability of this compound be a factor?
Inconsistent results can indeed be a consequence of compound degradation. If the concentration of the active this compound decreases over the course of an experiment due to instability, it will lead to poor reproducibility. To mitigate this, always prepare fresh solutions before use and minimize the time the compound spends in aqueous buffers, especially at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your assay. - Prepare a more dilute solution. - Briefly sonicate the solution to aid dissolution. |
| Loss of biological activity over time | Degradation of this compound in the experimental medium. | - Prepare fresh solutions immediately before each experiment. - Minimize the incubation time of the compound in the assay medium. - If possible, conduct experiments at a lower temperature. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound. | - Analyze freshly prepared solutions as a reference. - Conduct a forced degradation study (see experimental protocol below) to identify potential degradation products. - Ensure the mobile phase and diluents are compatible with the compound. |
Experimental Protocols
General Protocol for a Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using an appropriate HPLC method with a UV detector. A gradient elution with a C18 column is a common starting point for indole alkaloids.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Determine the percentage of degradation and identify the major degradation products by their retention times and peak areas.
-
Mass spectrometry (LC-MS) can be used for the structural elucidation of significant degradation products.
-
Data Presentation
While specific quantitative data for this compound is not available, the following table illustrates how results from a forced degradation study could be presented.
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Major Degradants | Observations |
| 0.1 M HCl, 60°C, 24h | 15% | 2 | Slight color change |
| 0.1 M NaOH, 60°C, 24h | 30% | 3 | Significant color change |
| 3% H₂O₂, RT, 24h | 25% | 2 | - |
| Heat (70°C), 48h | 10% | 1 | - |
| Photostability | 5% | 1 | - |
Visualizations
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on the general chemistry of indole alkaloids.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
The diagram below outlines a typical workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Isolation of Indole Alkaloids
Welcome to the technical support center for the isolation of indole (B1671886) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the extraction, purification, and structural elucidation of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating indole alkaloids?
A1: The isolation of indole alkaloids from natural sources presents several key challenges:
-
Low Abundance: Many indole alkaloids are present in low concentrations within the source material, necessitating highly efficient extraction and enrichment protocols.[1]
-
Structural Complexity and Diversity: Natural extracts often contain a wide array of structurally similar alkaloids, which can co-elute during chromatographic separation, making it difficult to achieve high purity.[1]
-
Chemical Instability: Indole alkaloids can be sensitive to pH, light, and temperature, leading to degradation during extraction and purification.[1] Some are particularly susceptible to the acidic nature of standard silica (B1680970) gel.[2]
-
Strong Adsorption during Chromatography: The polar nature of many indole alkaloids, stemming from basic nitrogen atoms and other polar functional groups, can cause strong binding to polar stationary phases like silica gel, complicating elution.[2]
-
Peak Tailing: Interactions between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the surface of silica gel are a common cause of peak tailing, which reduces resolution and purity.[2]
Troubleshooting Guides
Extraction Issues
Problem: Low yield of the crude alkaloid extract.
| Possible Cause | Troubleshooting Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area. Consider increasing the extraction time or performing multiple extraction cycles.[1] Experiment with different extraction techniques such as maceration, Soxhlet, or ultrasound-assisted extraction (UAE).[3][4] |
| Suboptimal Solvent Selection | The choice of solvent is critical. A solvent that is too polar or non-polar may not effectively solubilize the target alkaloid.[5] Methanol (B129727) and ethanol (B145695) are often effective choices for alkaloids.[5] Test a range of solvents with varying polarities and consider using solvent mixtures.[5] |
| Compound Degradation | Indole alkaloids can be sensitive to heat, light, or pH.[1] Avoid prolonged exposure to high temperatures by using methods like maceration or UAE instead of Soxhlet for thermolabile compounds.[5] Use amber-colored glassware or cover glassware with aluminum foil to protect light-sensitive compounds.[1] |
Purification Issues (Column Chromatography)
Problem: The target alkaloid will not elute from the silica gel column, even with highly polar solvents.
| Possible Cause | Troubleshooting Solution |
| Strong Adsorption | The alkaloid is interacting too strongly with the acidic silica gel.[2] Solution 1: Modify the Mobile Phase. Add a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase to compete with the alkaloid for binding to the acidic sites on the silica. A common starting point is 0.1-1% triethylamine.[2] Solution 2: Change the Stationary Phase. Switch to a less acidic stationary phase like neutral or basic alumina, or consider using a C18 reversed-phase column if the compound is sufficiently polar.[2] |
Problem: Significant peak tailing is observed in the collected fractions.
| Possible Cause | Troubleshooting Solution |
| Secondary Interactions | The basic nitrogen atom of the alkaloid is interacting with acidic silanol groups on the silica gel.[2] Solution 1: Add a Basic Modifier. As with strong adsorption, adding triethylamine or ammonium hydroxide to the mobile phase can significantly reduce tailing.[2] Solution 2: Deactivate the Silica Gel. Before packing the column, you can treat the silica gel with a base (like triethylamine in your solvent) to neutralize the acidic sites.[2] |
| Column Overload | Too much sample has been loaded onto the column for its size and capacity.[2] Solution: Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight for silica gel chromatography. |
Problem: Poor separation of structurally similar alkaloids.
| Possible Cause | Troubleshooting Solution |
| Inadequate Resolution | The chosen chromatographic system does not provide sufficient selectivity for the target compounds.[2] Solution 1: Optimize the Mobile Phase. Return to Thin Layer Chromatography (TLC) to screen a wider variety of solvent systems to find one that provides a greater difference in Rf values between your target compound and the impurities.[1] Solution 2: Change the Stationary Phase. A different stationary phase (e.g., alumina, C18, or phenyl-hexyl) may offer different selectivity and improve separation.[1] Solution 3: High-Performance Liquid Chromatography (HPLC). For very challenging separations, preparative HPLC often provides superior resolution compared to flash column chromatography.[1] |
Structural Elucidation Issues
Problem: Difficulty in determining the correct structure despite having NMR and MS data.
| Possible Cause | Troubleshooting Solution |
| Complex Spectra | The presence of multiple chiral centers and overlapping signals in 1H NMR can make structural assignment difficult.[6] Solution: Employ a suite of 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.[6][7] For complex molecules like vinblastine (B1199706) and vincristine (B1662923) analogues, advanced NMR techniques are often required.[6] |
| Ambiguous Stereochemistry | Spectroscopic data may not be sufficient to determine the absolute configuration of chiral centers.[7] Solution: If a suitable crystal can be obtained, single-crystal X-ray diffraction is the definitive method for determining absolute stereochemistry. Other techniques include electronic circular dichroism (ECD) and Marfey's method.[7] |
| Insufficient Material | The low abundance of some alkaloids can make it challenging to obtain enough pure compound for full characterization.[7] Solution: High-resolution mass spectrometry (HRMS) and modern NMR techniques with cryoprobes are highly sensitive and can provide structural information from very small amounts of material.[7] |
Experimental Protocols
General Protocol for Acid-Base Extraction of Indole Alkaloids
This protocol is a common starting point for enriching alkaloids from a crude plant extract.
-
Preparation of Plant Material: Dry the plant material at 40-50°C and grind it into a fine powder.[5]
-
Initial Extraction: Macerate the powdered material in a solvent like methanol or ethanol for 24-48 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[5]
-
Acid-Base Partitioning:
-
Dissolve the concentrated extract in a 5% aqueous solution of an acid like hydrochloric acid (HCl) or acetic acid.[5][8]
-
Wash this acidic solution with a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate) to remove neutral and acidic impurities. Discard the organic layer.[5]
-
Adjust the pH of the aqueous layer to 9-10 with a base such as ammonium hydroxide. This will neutralize the alkaloid salts, converting them to their free base form.[5]
-
Extract the basified aqueous layer multiple times with a chlorinated solvent like chloroform (B151607) or dichloromethane.[5][8]
-
-
Final Concentration: Combine the organic fractions containing the free base alkaloids and concentrate under reduced pressure to obtain the crude alkaloid extract.[5]
Protocol for Purification by Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary for solubility) and load it onto the top of the column.[5]
-
Elution: Begin elution with the initial non-polar solvent. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a stepwise or linear gradient.[5]
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).[5]
-
Analysis: Combine fractions containing the pure target compound, as determined by TLC, and concentrate to yield the purified indole alkaloid.
Data Presentation
Table 1: Comparison of Stationary Phases for Indole Alkaloid Purification
| Stationary Phase | Chromatographic Mode | Advantages | Disadvantages | Best Suited For |
| Silica Gel | Adsorption (Normal-Phase) | Versatile, low cost, high resolving power.[2] | Acidic surface can cause tailing and degradation of basic compounds.[2] | General purpose purification; requires mobile phase modifiers for basic alkaloids. |
| Alumina (Basic/Neutral) | Adsorption (Normal-Phase) | Good for separating basic compounds; less acidic than silica.[2] | Can be more reactive than silica; activity can vary with water content. | Basic and acid-sensitive indole alkaloids. |
| Reversed-Phase (C18) | Partitioning | Excellent for retaining and separating very polar compounds; high efficiency.[2] | Higher cost; requires different solvent systems (aqueous/organic).[2] | Water-soluble, highly polar alkaloids that are poorly retained in normal-phase.[2] |
| Ion-Exchange (SCX) | Ion Exchange | Highly selective for basic/cationic compounds; "catch-and-release" purification is possible.[2] | Separation is based on charge and pKa, not just polarity; requires pH control.[2] | Isolating alkaloids from complex mixtures containing neutral and acidic impurities.[2] |
Table 2: Example Alkaloid Yield from Glaucium corniculatum using Different Extraction Protocols
| Protocol | Extract Amount (mg extract/g plant) | Alkaloid Amount (mg alkaloid/g extract) | Alkaloid Yield (mg alkaloid/g plant) |
| Protocol A | 7 ± 1 | 71 ± 2 | 0.355 |
| Protocol B | 41 ± 2 | 40 ± 4 | 0.200 |
| Protocol C# | 5 ± 0.5 | 153 ± 6 | 0.765 |
| Source:[9]. Values are mean ± standard deviation. | |||
| Protocol B involved a modified Soxhlet extraction. | |||
| #Protocol C utilized an ultrasonication-based method. |
Visualizations
Caption: Workflow for Indole Alkaloid Isolation and Elucidation.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: N1-Methoxymethyl picrinine HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of N1-Methoxymethyl picrinine (B199341).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of N1-Methoxymethyl picrinine in a question-and-answer format.
Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?
Peak tailing, where a peak exhibits an asymmetry with a trailing edge, is a common issue in HPLC.[1] For a basic compound like this compound, an alkaloid, this can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | This compound, as a nitrogen-containing alkaloid, can interact with acidic silanol groups on the silica-based C18 column, causing tailing.[1] Solution: Add a competitive base, such as triethylamine (B128534) (0.1-0.5%), to the mobile phase to mask the silanol groups. Alternatively, use a base-deactivated or end-capped column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound. An incorrect pH can lead to poor peak shape.[2] Solution: Adjust the mobile phase pH. For basic compounds, a pH between 3 and 7 is often optimal. Ensure the pH is stable and buffered. |
| Column Overload | Injecting too much sample can lead to peak distortion.[3] Solution: Reduce the injection volume or dilute the sample and reinject.[4] |
| Column Contamination/Deterioration | Accumulation of contaminants on the column frit or stationary phase can cause peak tailing for all analytes.[4] Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).[2] If the problem persists, replace the guard column or the analytical column. |
| Extra-Column Volume | Excessive tubing length or dead volume in the system can cause band broadening and tailing.[5] Solution: Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
Q2: My retention time for this compound is drifting between injections. What should I investigate?
Retention time drift can compromise the reliability of your results.[6] The issue can stem from the HPLC system, the mobile phase, or the column.[7]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Insufficient equilibration time with the mobile phase before starting a run is a common cause of drift.[6] Solution: Increase the column equilibration time, ensuring at least 10-20 column volumes of the mobile phase pass through before the first injection. |
| Mobile Phase Composition Change | The composition of the mobile phase can change over time due to evaporation of the more volatile component.[8] Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Degas the mobile phase to prevent bubble formation.[2] |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times, with a 1°C change potentially altering retention by 1-2%.[5] Solution: Use a column oven to maintain a constant and consistent temperature. |
| Flow Rate Instability | Leaks in the system or issues with the pump can cause the flow rate to fluctuate.[8] Solution: Check for any visible leaks at all fittings. If no leaks are apparent, perform a pump flow rate accuracy test. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. Solution: If other causes have been ruled out, it may be time to replace the analytical column. |
Q3: I'm experiencing low sensitivity and cannot detect low concentrations of this compound. How can I improve my signal?
Low sensitivity can be a significant hurdle when analyzing trace amounts of a compound.[9] Several factors, from sample preparation to detector settings, can be optimized.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Detection Wavelength | The UV detector may not be set to the wavelength of maximum absorbance for this compound. Solution: Determine the optimal wavelength by running a UV scan of a standard solution. For alkaloids, fluorescence detection can sometimes offer higher sensitivity than UV detection.[10] |
| Sample Dilution | The concentration of the analyte in the injected sample may be too low. Solution: If possible, concentrate the sample using techniques like solid-phase extraction (SPE) before injection.[10] You can also try increasing the injection volume, but be mindful of potential peak distortion. |
| High Baseline Noise | A noisy baseline can obscure small peaks. Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Ensure the system is clean and consider flushing the column. |
| Detector Cell Contamination | A dirty detector flow cell can increase noise and reduce signal. Solution: Flush the detector flow cell with a strong, appropriate solvent. |
| Poor Ionization (for LC-MS) | If using a mass spectrometer, the ionization efficiency may be low. Solution: Optimize the ionization source parameters. Ensure the mobile phase additives are volatile and MS-compatible. |
Frequently Asked Questions (FAQs)
Q4: What is a typical starting HPLC method for this compound analysis?
While an official, validated method is not publicly available, a good starting point for a reversed-phase HPLC analysis of this compound, based on methods for similar alkaloids, would be:
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength) |
Q5: How should I prepare my this compound sample for HPLC analysis?
It is recommended to dissolve the this compound standard or sample extract in the initial mobile phase composition (e.g., 20% acetonitrile in water). This helps to ensure good peak shape. The sample should be filtered through a 0.45 µm syringe filter before injection to remove any particulates that could clog the column.
Q6: Should I use a guard column?
Yes, using a guard column is highly recommended. A guard column is a short, disposable column installed before the analytical column. It protects the more expensive analytical column from contaminants and strongly retained compounds in the sample matrix, thereby extending its lifetime.
Experimental Protocol
Objective: To provide a standard operating procedure for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Methanol (for sample preparation if needed)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: To 1 L of HPLC-grade water, add 1 mL of formic acid. Degas the solution.
-
Mobile Phase B: To 1 L of HPLC-grade acetonitrile, add 1 mL of formic acid. Degas the solution.
-
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase composition (20% Acetonitrile / 80% Water with 0.1% Formic Acid).
-
-
Sample Preparation:
-
Accurately weigh the sample and extract with a suitable solvent (e.g., methanol).
-
Dilute the extract with the initial mobile phase to an expected concentration within the calibration range.
-
Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Analysis:
-
Set up the HPLC system with the parameters outlined in the table in Q4.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the calibration standards, followed by the samples.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting HPLC peak asymmetry.
References
- 1. Effects of total alkaloids from Alstonia scholaris (L.) R. Br. on ovalbumin-induced asthma mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Combination of Alkaloids and Triterpenes of Alstonia scholaris (Linn.) R. Br. Leaves Enhances Immunomodulatory Activity in C57BL/6 Mice and Induces Apoptosis in the A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Preventing degradation of N1-Methoxymethyl picrinine during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N1-Methoxymethyl picrinine (B199341) to prevent its degradation.
Troubleshooting Guide
Researchers may encounter degradation of N1-Methoxymethyl picrinine, leading to inconsistent experimental results. The primary cause of degradation is the cleavage of the N1-Methoxymethyl (MOM) protecting group, often due to improper storage or handling.
Symptoms of Degradation:
-
Appearance of new, unexpected spots on TLC or peaks in HPLC/LC-MS analysis.
-
Reduced biological activity or potency in assays.
-
Changes in the physical appearance of the compound (e.g., color change).
-
Altered solubility characteristics.
The following table summarizes potential causes of degradation and recommended solutions.
| Potential Cause | Problem Description | Recommended Solution |
| Acidic Hydrolysis | The methoxymethyl (MOM) group is sensitive to acid and can be cleaved, yielding picrinine and formaldehyde. This can be initiated by trace acidic impurities in solvents, on glassware, or from the storage atmosphere.[1][2][3][4][5] | Ensure all solvents are neutral and of high purity. Use glassware that has been thoroughly cleaned and rinsed with a neutral buffer or high-purity water. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to acidic gases. |
| Exposure to Light | Indole (B1671886) alkaloids can be susceptible to photodegradation, where light energy initiates chemical reactions that alter the molecule's structure.[6][7] | Store this compound in amber vials or containers that block UV light. Minimize exposure to ambient light during experimental procedures. |
| Elevated Temperature | Higher temperatures can accelerate the rate of chemical degradation. | Store the solid compound in a cool, dry place. For long-term storage, keep it at -20°C or below.[8][9] Stock solutions should also be stored at -20°C or below.[8] |
| Oxidation | Exposure to air and certain reactive species can lead to oxidation of the indole ring or other sensitive functional groups. | Store under an inert atmosphere. Avoid using solvents that may contain peroxides (e.g., old ethers). |
| Repeated Freeze-Thaw Cycles | For solutions, repeated cycling between frozen and thawed states can introduce moisture and potentially concentrate solutes, accelerating degradation. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting the degradation of this compound.
Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), in a cool, dry place, preferably at -20°C or below.[8][9]
Q2: How should I store solutions of this compound?
A2: Stock solutions should be prepared in a high-purity, anhydrous, and neutral solvent. It is recommended to store stock solutions at -20°C.[8] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into smaller, single-use vials.
Q3: My analytical data (HPLC, LC-MS) shows a new peak that I suspect is a degradation product. What is the likely identity of this product?
A3: The most probable degradation product is picrinine itself. The N1-methoxymethyl group is an acid-labile protecting group.[2][3] In the presence of trace amounts of acid (e.g., from solvents or glassware), it can be hydrolyzed to yield the parent indole alkaloid, picrinine.
Q4: Can I use acidic or basic solutions during my experiments with this compound?
A4: The methoxymethyl (MOM) ether is generally stable in basic and weakly acidic conditions (pH 4-12).[2] However, it is sensitive to strong acids and prolonged exposure to even mildly acidic conditions can cause cleavage of the MOM group.[1][4][5] It is crucial to be aware of the pH of your experimental medium.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[10] Ensure that the solvents are of high purity, anhydrous, and free of acidic impurities.
Potential Degradation Pathway
The primary degradation pathway for this compound is likely the acid-catalyzed hydrolysis of the methoxymethyl (MOM) ether at the N1 position of the indole ring.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various storage conditions.
Objective: To determine the stability of this compound in both solid and solution form under different temperature and light conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., HPLC-grade DMSO, acetonitrile)
-
Amber and clear glass vials with screw caps
-
Calibrated analytical balance
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Controlled temperature chambers or incubators (-20°C, 4°C, 25°C)
-
UV light source (optional, for forced degradation study)
Procedure:
-
Preparation of Samples:
-
Solid Samples: Accurately weigh 1 mg of this compound into separate amber and clear vials. Prepare multiple vials for each condition to be tested.
-
Solution Samples: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Aliquot 100 µL of the stock solution into separate amber and clear microvials.
-
-
Storage Conditions:
-
Place the prepared vials under the following conditions:
-
-20°C (in both amber and clear vials)
-
4°C (in both amber and clear vials)
-
25°C (in both amber and clear vials)
-
25°C with exposure to ambient light (clear vials)
-
(Optional) 25°C with exposure to a controlled UV light source for a defined period (forced degradation).
-
-
-
Time Points for Analysis:
-
Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months).
-
-
Analytical Method:
-
At each time point, dissolve the solid samples in a known volume of solvent to achieve the same concentration as the solution samples.
-
Dilute an aliquot of each sample to a suitable concentration for analysis.
-
Analyze the samples by HPLC or LC-MS. Use a validated method to separate this compound from potential degradants.
-
Monitor the peak area of this compound and the appearance of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each storage condition.
-
Identify and, if possible, characterize any major degradation products.
-
This stability study will provide valuable data to establish the optimal storage and handling conditions for this compound in your laboratory.
References
- 1. academic.oup.com [academic.oup.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide | Semantic Scholar [semanticscholar.org]
- 5. A Facile, Efficient and Selective Deprotection of Methoxy Methyl ...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation - Wikipedia [en.wikipedia.org]
- 8. biocrick.com [biocrick.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Picrinine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of picrinine (B199341) derivatives.
Frequently Asked Questions (FAQs)
Q1: My picrinine derivative has precipitated out of my aqueous buffer. What is the most likely cause?
A1: Picrinine and its derivatives are often hydrophobic compounds, leading to low solubility in aqueous solutions. Precipitation commonly occurs when the concentration of the derivative exceeds its solubility limit in the chosen aqueous buffer. This can be influenced by factors such as pH, temperature, and the presence of other solutes.
Q2: What are the initial steps I should take to improve the solubility of my picrinine derivative?
A2: A step-wise approach is recommended. Start with simple methods such as pH adjustment or the use of co-solvents before moving to more complex techniques. For initial screening, preparing a stock solution in an organic solvent like DMSO is a common practice.[1][2]
Q3: Can I use organic solvents to dissolve my picrinine derivative for in vitro assays?
A3: Yes, organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or acetone (B3395972) are often used to create concentrated stock solutions of poorly soluble compounds.[1] However, it is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <1%) to avoid solvent-induced artifacts or cytotoxicity.
Q4: Are there methods to improve aqueous solubility without using organic co-solvents?
A4: Absolutely. Techniques such as complexation with cyclodextrins, formulation as a solid dispersion, or creating a nanosuspension can significantly enhance aqueous solubility without relying on organic co-solvents, which can be beneficial for in vivo studies.[3][4][5][6][7]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with picrinine derivatives.
Issue 1: My picrinine derivative is not dissolving in my desired aqueous buffer.
-
Question: Have you tried adjusting the pH of your buffer?
-
Answer: The solubility of ionizable compounds can be significantly influenced by pH.[8][9][10][11] For weakly basic picrinine derivatives, lowering the pH may increase solubility. Conversely, for weakly acidic derivatives, increasing the pH can improve solubility.[8] It is recommended to perform a pH-solubility profile to determine the optimal pH for your specific derivative.
-
-
Question: Is your application compatible with the use of a co-solvent?
-
Answer: Adding a water-miscible organic solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), can increase the solubility of hydrophobic compounds.[12][13] However, the concentration of the co-solvent must be carefully optimized to avoid negative impacts on your experimental system.
-
Issue 2: My picrinine derivative precipitates when I dilute my DMSO stock solution into an aqueous medium.
-
Question: Have you considered using cyclodextrins?
-
Question: Could a nanosuspension be a viable option?
Issue 3: I need a higher concentration of my picrinine derivative for my in vivo studies than I can achieve with simple formulations.
-
Question: Have you explored solid dispersions?
Data Presentation: Solubility Enhancement of Picrinine Derivative Y
The following tables present hypothetical data to illustrate the potential improvements in aqueous solubility of a generic "Picrinine Derivative Y" using various techniques.
Table 1: Effect of pH on the Aqueous Solubility of Picrinine Derivative Y
| pH | Solubility (µg/mL) |
| 5.0 | 0.5 |
| 6.0 | 1.2 |
| 7.0 | 2.5 |
| 7.4 | 3.1 |
| 8.0 | 8.9 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of Picrinine Derivative Y at pH 7.4
| Co-solvent | Concentration (%) | Solubility (µg/mL) |
| None | 0 | 3.1 |
| Ethanol | 5 | 15.7 |
| Ethanol | 10 | 42.3 |
| PEG 400 | 5 | 25.4 |
| PEG 400 | 10 | 68.1 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of Picrinine Derivative Y at pH 7.4
| Cyclodextrin (B1172386) | Concentration (mM) | Solubility (µg/mL) |
| None | 0 | 3.1 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | 55.8 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20 | 121.6 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 | 78.2 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 20 | 189.4 |
Experimental Protocols
Protocol 1: pH Adjustment Method
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of the picrinine derivative to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of the picrinine derivative in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Co-solvent Formulation
-
Prepare stock solutions of the desired co-solvents (e.g., ethanol, PEG 400) in the chosen aqueous buffer at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of the picrinine derivative to each co-solvent/buffer mixture.
-
Follow steps 3-6 from the pH Adjustment Method to determine the solubility in each co-solvent mixture.
Protocol 3: Cyclodextrin Complexation
-
Prepare solutions of the chosen cyclodextrin (e.g., HP-β-CD, SBE-β-CD) in the desired aqueous buffer at various concentrations (e.g., 10 mM, 20 mM, 50 mM).
-
Add an excess amount of the picrinine derivative to each cyclodextrin solution.
-
Follow steps 3-6 from the pH Adjustment Method to determine the solubility in each cyclodextrin solution.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of picrinine derivatives.
Caption: Cyclodextrin encapsulation of a hydrophobic picrinine derivative.
References
- 1. Picrinine | CAS:4684-32-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijcrt.org [ijcrt.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpbr.in [ijpbr.in]
- 13. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 19. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 20. jddtonline.info [jddtonline.info]
- 21. japer.in [japer.in]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Managing potential off-target effects of N1-Methoxymethyl picrinine.
Disclaimer: As of December 2025, there is limited publicly available information regarding the specific biological activities and potential off-target effects of N1-Methoxymethyl picrinine (B199341). This technical support center provides a general framework and best practices for researchers and drug development professionals to manage potential off-target effects of novel compounds, using N1-Methoxymethyl picrinine as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with a novel compound like this compound?
A1: Off-target effects are interactions of a drug or compound with proteins or other biomolecules that are not its intended primary target. These unintended interactions can lead to a variety of issues in experimental research, including:
-
Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the modulation of the intended target when it is actually caused by an off-target effect.
-
Cellular toxicity: Engagement with unintended targets can disrupt normal cellular processes, leading to cell death or other adverse effects.
-
Confounding structure-activity relationship (SAR) studies: It can be difficult to optimize for on-target potency while minimizing off-target activity if the off-target effects are not identified.
-
Poor translation to in vivo models: Off-target effects that are not apparent in simple in vitro assays may become significant in a more complex biological system.
Q2: I have just received a new batch of this compound. What are the initial steps to assess its potential for off-target effects?
A2: With any new compound, it is crucial to establish a baseline of its activity and potential liabilities. Recommended initial steps include:
-
Purity and Identity Confirmation: Verify the identity and purity of the compound using methods such as LC-MS and NMR. Impurities can be a source of unexpected biological activity.
-
Primary Target Engagement: Confirm that this compound engages its intended target in a dose-dependent manner using a specific binding or functional assay.
-
Initial Cytotoxicity Assessment: Perform a dose-response study in one or more relevant cell lines to determine the concentration range at which the compound exhibits cytotoxic effects. This will help in selecting appropriate concentrations for subsequent experiments.
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound. Several online tools and commercial software packages are available for this purpose.
Q3: How can I experimentally distinguish between on-target and off-target effects?
A3: Distinguishing between on-target and off-target effects is a critical step in characterizing a new compound. Several strategies can be employed:
-
Use of a Negative Control Analog: Synthesize or obtain a structurally related analog of this compound that is inactive against the primary target. If this analog reproduces the observed phenotype, it is likely an off-target effect.
-
Target Knockdown or Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the effect of this compound is diminished or abolished in these cells, it provides strong evidence for on-target activity.
-
Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but through a different mechanism. Consistent results across orthogonal assays support an on-target effect.
-
Rescue Experiments: If the compound inhibits a target, try to rescue the phenotype by adding back the product of the target's activity.
Q4: I am observing an unexpected phenotype in my cell-based assays with this compound. How should I begin to investigate this?
A4: Unexpected phenotypes are common in early-stage drug discovery and require systematic investigation.
-
Confirm the Observation: Repeat the experiment to ensure the phenotype is reproducible.
-
Dose-Response Relationship: Establish a clear dose-response curve for the unexpected phenotype. Compare this to the dose-response for the on-target activity. A significant difference in potency may suggest an off-target effect.
-
Literature Review: Based on the phenotype, search the literature for known pathways or targets that could elicit such a response. This may provide clues for potential off-target interactions.
-
Broad-Panel Screening: If resources permit, screen this compound against a broad panel of receptors, kinases, and enzymes to identify potential off-target interactions.
Troubleshooting Guides
Q: My this compound shows high potency in a biochemical assay, but much lower potency or toxicity in cell-based assays. What could be the reason?
A: This is a common challenge that can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Off-Target Toxicity: At the concentrations required for on-target engagement in cells, the compound may be hitting one or more off-targets that cause cytotoxicity, masking the intended functional effect.
To troubleshoot this, you can:
-
Perform a cell permeability assay (e.g., PAMPA).
-
Test for inhibition of efflux pumps or use cell lines with known efflux pump expression levels.
-
Assess the metabolic stability of the compound in cell lysates or microsomes.
-
Compare the IC50 for cytotoxicity with the EC50 for on-target activity. A small therapeutic window suggests potential off-target issues.
Q: I'm observing inconsistent results between different batches of this compound. What should I do?
A: Inconsistent results between batches often point to issues with the compound itself.
-
Verify Purity and Identity: Re-run purity and identity checks (LC-MS, NMR) on each batch. Even small variations in impurities can lead to different biological outcomes.
-
Check for Degradation: Ensure that the compound has been stored correctly and has not degraded over time.
-
Solubility Issues: Confirm that the compound is fully solubilized in your assay buffer. Poor solubility can lead to variable effective concentrations.
-
Assay Variability: Rule out variability in your experimental setup by running appropriate controls and ensuring consistent assay conditions.
Data Presentation
The following are template tables for researchers to organize their experimental data when characterizing the on- and off-target effects of this compound.
Table 1: Selectivity Profile of this compound
| Target Class | Target Name | Activity (IC50/EC50/Ki) | Assay Type | Notes |
| Primary Target | [Intended Target] | |||
| Off-Target 1 | ||||
| Off-Target 2 | ||||
| ... |
Table 2: Comparison of On-Target vs. Off-Target Potency
| Effect | Assay | Potency (EC50/IC50) | Therapeutic Window (Cytotoxicity IC50 / On-Target EC50) |
| On-Target | [Primary Functional Assay] | ||
| Cytotoxicity | Cell Viability (e.g., MTT) | ||
| Off-Target Phenotype | [e.g., Apoptosis Assay] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Designing a Counter-Screen
A counter-screen is designed to identify compounds that interfere with the assay technology itself (false positives) or to test for activity against a related target to assess selectivity.
-
Identify Potential Interferences: For a biochemical assay, consider if this compound could inhibit the reporter enzyme (e.g., luciferase, alkaline phosphatase) or quench the fluorescent signal.
-
Develop the Counter-Assay:
-
To test for assay interference, run the assay in the absence of the primary target but with all other components, including the compound.
-
To assess selectivity, choose a closely related target (e.g., a kinase with a similar ATP binding pocket) and run a similar activity assay.
-
-
Execute the Counter-Screen: Test this compound in the counter-assay at the same concentrations used in the primary screen.
-
Analyze the Results: If the compound shows activity in the counter-screen, it may be a false positive or have a broader selectivity profile than desired.
Visualizations
Caption: General workflow for identifying and validating potential off-target effects.
Caption: Hypothetical signaling pathway illustrating a confounding off-target effect.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Picrinine and N1-Methoxymethyl Picrinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of two related indole (B1671886) alkaloids: picrinine (B199341) and its derivative, N1-Methoxymethyl picrinine. Both compounds are natural products found in plants of the Alstonia genus, notably Alstonia scholaris, a tree with a rich history in traditional medicine. While picrinine has been the subject of several pharmacological studies, data on the biological effects of this compound remains scarce.
Executive Summary
Picrinine has demonstrated a range of biological activities, including anti-inflammatory, analgesic, anti-tussive, and anti-asthmatic effects.[1] In contrast, a comprehensive review of the scientific literature reveals no specific biological activities currently attributed to this compound. Its existence as a phytochemical constituent of Alstonia scholaris has been documented, but its pharmacological profile is yet to be elucidated.
Quantitative Data Comparison
Due to the lack of available data for this compound, a direct quantitative comparison of biological activity with picrinine is not possible at this time. The following table summarizes the known biological activities and associated quantitative data for picrinine.
| Biological Activity | Compound | Test Model | Key Findings | Reference |
| Anti-inflammatory | Picrinine | In vitro enzyme inhibition assays | Inhibition of 5-lipoxygenase (5-LOX), Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2) | [1] |
| Analgesic | Picrinine | Acetic acid-induced writhing test (mice) | Significant reduction in writhing response | [1] |
| Formalin test (mice) | Significant inhibition of the late phase licking response | [1] | ||
| Anti-tussive | Picrinine | Ammonia-induced cough test (mice) | Significant inhibition of cough frequency | |
| Anti-asthmatic | Picrinine | In vivo models | Exhibited anti-asthmatic properties | |
| This compound | No data available | No data available | No data available |
Experimental Protocols
Detailed methodologies for the key experiments cited for picrinine are provided below. These protocols can serve as a reference for researchers wishing to investigate the biological activities of these and related compounds.
Anti-inflammatory Activity: Enzyme Inhibition Assays
1. 5-Lipoxygenase (5-LOX) Inhibition Assay:
-
Principle: This assay spectrophotometrically measures the inhibition of the 5-LOX enzyme, which catalyzes the conversion of a substrate (e.g., linoleic acid or arachidonic acid) to a hydroperoxy derivative.
-
Procedure:
-
A reaction mixture is prepared containing the 5-LOX enzyme in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
The test compound (picrinine) at various concentrations is pre-incubated with the enzyme solution.
-
The reaction is initiated by adding the substrate (e.g., linoleic acid).
-
The formation of the conjugated diene product is monitored by measuring the increase in absorbance at a specific wavelength (typically 234 nm) over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
-
2. Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Inhibition Assays:
-
Principle: These assays determine the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.
-
Procedure:
-
Commercially available COX-1 and COX-2 enzyme immunoassay (EIA) kits are commonly used.
-
The test compound is incubated with the respective COX enzyme.
-
Arachidonic acid is added as the substrate.
-
The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified, typically through a competitive ELISA format provided in the kit.
-
The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence and absence of the test compound. IC50 values are subsequently determined.
-
Analgesic Activity: In Vivo Models
1. Acetic Acid-Induced Writhing Test (Mice):
-
Principle: This is a model of visceral pain. The intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching of the abdomen and hind limbs), which is counted. Analgesic compounds reduce the number of writhes.
-
Procedure:
-
Mice are divided into control and test groups.
-
The test group receives an oral or intraperitoneal administration of picrinine at a specific dose. The control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes), all mice are injected intraperitoneally with a dilute solution of acetic acid (e.g., 0.6%).
-
The number of writhes for each mouse is counted for a defined period (e.g., 15-20 minutes) following the acetic acid injection.
-
The percentage of analgesic activity is calculated by comparing the mean number of writhes in the test group to the control group.
-
2. Formalin Test (Mice):
-
Principle: This model assesses both neurogenic (early phase) and inflammatory (late phase) pain. A subcutaneous injection of formalin into the paw elicits a biphasic licking and biting response.
-
Procedure:
-
Mice are pre-treated with picrinine or a vehicle.
-
A dilute formalin solution is injected into the plantar surface of one hind paw.
-
The time the animal spends licking the injected paw is recorded in two phases: the early phase (e.g., 0-5 minutes post-injection) and the late phase (e.g., 15-30 minutes post-injection).
-
The analgesic effect is determined by the reduction in licking time in either or both phases compared to the control group.
-
Visualizations
Signaling Pathway
Caption: Anti-inflammatory mechanism of Picrinine.
Experimental Workflow
Caption: General workflow for assessing analgesic activity.
Conclusion and Future Directions
The available evidence strongly suggests that picrinine is a biologically active natural product with potential therapeutic applications, particularly in the areas of inflammation and pain. Its mechanism of action appears to involve the inhibition of key enzymes in the inflammatory cascade.
The complete absence of pharmacological data for this compound represents a significant knowledge gap. Given its structural similarity to picrinine, it is plausible that this compound may also possess interesting biological activities. Future research should focus on the isolation or synthesis of this compound in sufficient quantities to enable a thorough investigation of its pharmacological profile. Direct, head-to-head comparative studies with picrinine would be invaluable in elucidating the structure-activity relationships of this class of alkaloids and could potentially lead to the discovery of new and more potent therapeutic agents.
References
A Comparative Analysis of N1-Methoxymethyl picrinine and Other Bioactive Alkaloids from Alstonia scholaris
For Researchers, Scientists, and Drug Development Professionals
Alstonia scholaris, commonly known as the Devil's tree, is a rich source of diverse indole (B1671886) alkaloids with a wide spectrum of pharmacological activities. Among these, picrinine-type alkaloids have garnered significant interest. This guide provides a comparative overview of N1-Methoxymethyl picrinine (B199341) and other prominent alkaloids isolated from Alstonia scholaris, focusing on their anti-inflammatory and cytotoxic properties. While comprehensive data for many alkaloids from this plant is emerging, specific experimental data on the biological activity of N1-Methoxymethyl picrinine remains limited in publicly accessible literature. This guide, therefore, summarizes the available quantitative data for other key alkaloids to provide a comparative context and highlights the current knowledge gap regarding this compound.
Comparative Analysis of Bioactive Alkaloids
The alkaloids of Alstonia scholaris exhibit a range of biological effects, with anti-inflammatory and cytotoxic activities being the most extensively studied. The following tables summarize the available quantitative data for prominent alkaloids from this species, offering a baseline for comparison.
Table 1: In Vitro Anti-inflammatory Activity of Alstonia scholaris Alkaloids
While direct comparative data for this compound is unavailable, research on other alkaloids from Alstonia scholaris reveals significant anti-inflammatory potential through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).
| Alkaloid | Target Enzyme | IC50 (µM) | Source Organism Part |
| Picrinine | 5-LOX | - (Inhibitory activity reported) | Leaves |
| Scholarisine II (±) | COX-2 | - (Selective inhibition > COX-1) | Leaves |
| 5-LOX | - (Marked inhibition) | Leaves | |
| Echitamine chloride | Pancreatic Lipase | 10.92 | Bark |
Note: Specific IC50 values for picrinine and scholarisine II against COX/LOX enzymes were not provided in the reviewed literature, although their inhibitory activity was confirmed.
Table 2: In Vitro Cytotoxicity of Alstonia scholaris Alkaloids Against Human Cancer Cell Lines
Several alkaloids from Alstonia scholaris have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potential of these compounds.
| Alkaloid/Fraction | Cell Line | IC50 (µg/mL) | Source Organism Part |
| Alkaloid Fraction (ASERS) | HeLa (Cervical Cancer) | 5.53 | Not Specified |
| HepG2 (Liver Cancer) | 25 | Not Specified | |
| HL60 (Leukemia) | 11.16 | Not Specified | |
| KB (Nasopharyngeal Cancer) | 10 | Not Specified | |
| MCF-7 (Breast Cancer) | 29.76 | Not Specified | |
| Scholarisin I | A549 (Lung), BGC-823 (Gastric), CNE (Nasopharyngeal), HeLa (Cervical), K562 (Leukemia), SMMC-7721 (Hepatocellular), T-24 (Bladder) | < 30 µM | Leaves |
| Scholarisin VI | A549, BGC-823, CNE, HeLa, K562, SMMC-7721, T-24 | < 30 µM | Leaves |
| (E)-16-formyl-5α-methoxystrictamine | A549, BGC-823, CNE, HeLa, K562, SMMC-7721, T-24 | < 30 µM | Leaves |
Note: The cytotoxic activity for the scholarisins and (E)-16-formyl-5α-methoxystrictamine was reported in µM. Direct conversion to µg/mL requires the molecular weight of each compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used for the extraction, isolation, and biological evaluation of alkaloids from Alstonia scholaris.
Alkaloid Extraction and Isolation
A general procedure for the extraction and isolation of alkaloids from the leaves of Alstonia scholaris is as follows:
-
Drying and Pulverization: Freshly collected plant material (e.g., leaves) is washed, shade-dried, and then pulverized into a fine powder.
-
Acid-Base Extraction:
-
The powdered material is macerated in an acidic solution (e.g., 1% HCl) to protonate the alkaloids, rendering them water-soluble.
-
The acidic extract is then filtered.
-
The filtrate is basified with a base (e.g., NH4OH) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.
-
The basified solution is then partitioned with an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane) to extract the alkaloids.
-
-
Purification: The crude alkaloid extract is concentrated under reduced pressure. Further purification is achieved using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids.
In Vitro Anti-inflammatory Assays
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
-
Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), a chromogenic substrate (e.g., TMBZ), and the test compounds.
-
Procedure:
-
The enzyme is pre-incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity is measured spectrophotometrically by monitoring the oxidation of the chromogenic substrate.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without the inhibitor).
-
IC50 values are determined from the dose-response curves.
-
This assay determines the inhibitory effect of a compound on the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.
-
Reagents: 5-LOX enzyme, linoleic acid or arachidonic acid (substrate), and the test compounds.
-
Procedure:
-
The enzyme is pre-incubated with the test compounds.
-
The reaction is initiated by the addition of the substrate.
-
The formation of hydroperoxides is measured spectrophotometrically at a specific wavelength (e.g., 234 nm).
-
The percentage of inhibition is calculated, and IC50 values are determined.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: After cell attachment, the medium is replaced with a fresh medium containing various concentrations of the test alkaloids.
-
MTT Incubation: After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing the Research Workflow and Pathways
To better understand the experimental process and the biological context, the following diagrams illustrate a typical workflow for alkaloid research and a simplified inflammatory pathway.
Caption: Workflow for the isolation and biological evaluation of Alstonia scholaris alkaloids.
Caption: Simplified arachidonic acid inflammatory pathway and potential targets for Alstonia scholaris alkaloids.
Conclusion and Future Directions
The alkaloids of Alstonia scholaris represent a promising source of lead compounds for the development of novel anti-inflammatory and anticancer agents. While significant research has been conducted on alkaloids such as picrinine, echitamine, and the newly discovered scholarisins, a notable gap exists in the pharmacological characterization of this compound.
Future research should prioritize the isolation and comprehensive biological evaluation of this compound to determine its specific anti-inflammatory and cytotoxic properties. Direct, head-to-head comparative studies of this compound with other picrinine-type and major alkaloids from Alstonia scholaris are essential to elucidate its relative potency and potential therapeutic value. Such studies will provide a clearer understanding of the structure-activity relationships within this class of compounds and pave the way for the development of new therapeutic agents.
A Comparative Analysis of N1-Methoxymethyl Picrinine and Indomethacin in Anti-inflammatory Activity
Quantitative Analysis of Anti-inflammatory Efficacy
Due to the absence of specific experimental data for N1-Methoxymethyl picrinine (B199341), a direct quantitative comparison with indomethacin (B1671933) is not possible at this time. The following table summarizes established in vivo anti-inflammatory data for indomethacin across various animal models. This serves as a benchmark for the efficacy that novel compounds like N1-Methoxymethyl picrinine would need to meet or exceed.
| Compound | Animal Model | Dosage | Efficacy | Reference |
| Indomethacin | Carrageenan-induced Paw Edema (Rat) | 10 mg/kg | 87.3% inhibition of edema | [1][2] |
| Indomethacin | Dextran-induced Paw Edema (Rat) | 10 mg/kg | 91.5% inhibition of edema | [1][2] |
| Indomethacin | Freund's Adjuvant-induced Arthritis (Rat) | 1 mg/kg | 29% inhibition of chronic inflammation | [1][2] |
| Indomethacin | Turpentine-induced Arthritis (Rat) | - | 48% inhibition | [3] |
| Indomethacin | Cotton Pellet-induced Granuloma (Rat) | - | 40.16% inhibition | [3] |
Mechanisms of Action: A Tale of Two Pathways
Indomethacin: A Cyclooxygenase Inhibitor
Indomethacin exerts its potent anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6][7][8] These enzymes are crucial for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[4][5][6] By blocking the COX pathway, indomethacin effectively reduces the production of these pro-inflammatory molecules.[4][6]
Figure 1. Mechanism of Action of Indomethacin. This diagram illustrates how indomethacin inhibits COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins and reducing inflammation.
This compound: A Potential Modulator of Inflammatory Signaling
While direct studies on this compound are lacking, its parent compound, picrinine, is an indole (B1671886) alkaloid found in plants of the Picrasma genus.[9][10] Research on other alkaloids from Picrasma, particularly β-carboline alkaloids, has revealed anti-inflammatory activity through mechanisms distinct from COX inhibition.[9][11] These alkaloids have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[11] Their mechanism often involves the inhibition of the inducible nitric oxide synthase (iNOS) pathway and modulation of signaling pathways like the NF-κB and MAPK pathways.[9][11] It is plausible that this compound could share a similar mechanism of action.
Figure 2. Hypothetical Mechanism of this compound. This diagram depicts a potential anti-inflammatory pathway for this compound, based on related alkaloids, involving the inhibition of key inflammatory signaling pathways.
Experimental Protocols
To facilitate future comparative studies, this section outlines standard experimental protocols used to evaluate the anti-inflammatory activity of compounds like indomethacin.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animals: Male or female Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound) or reference drug (indomethacin) is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Figure 3. Workflow for Carrageenan-Induced Paw Edema Assay. This flowchart outlines the key steps in the experimental protocol to assess acute anti-inflammatory activity.
Conclusion and Future Directions
Indomethacin remains a cornerstone in anti-inflammatory therapy, with a well-characterized mechanism of action centered on COX inhibition. While this compound is a compound of interest due to its alkaloid structure, a comprehensive evaluation of its anti-inflammatory potential is currently hampered by a lack of published data.
Future research should focus on:
-
In vitro and in vivo studies to determine the anti-inflammatory efficacy of this compound.
-
Mechanistic studies to elucidate its molecular targets and signaling pathways, particularly in comparison to the COX-inhibitory mechanism of indomethacin.
-
Safety and toxicity profiling to assess its therapeutic potential.
By undertaking these investigations, the scientific community can ascertain whether this compound represents a viable alternative or complementary therapeutic agent to established anti-inflammatory drugs like indomethacin.
References
- 1. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 2. benchchem.com [benchchem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Indometacin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Anticancer Promise of N1-Methoxymethyl Picrinine: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is a critical step in the preclinical development of novel anticancer therapeutics. This guide provides a comparative analysis of the in vitro and in vivo efficacy of a novel synthetic derivative of the akuammiline (B1256633) alkaloid, N1-Methoxymethyl picrinine (B199341) (NMP), against a standard chemotherapeutic agent, Doxorubicin. The following data and protocols are intended to serve as a guide for validating the preclinical potential of NMP.
Comparative Efficacy Data
The in vitro cytotoxicity and in vivo tumor growth inhibition of NMP were evaluated and compared against Doxorubicin in human colorectal carcinoma (HCT116) and human breast adenocarcinoma (MCF-7) models.
| In Vitro Cytotoxicity (IC50, µM) | N1-Methoxymethyl picrinine (NMP) | Doxorubicin |
| HCT116 (Colon) | 2.5 ± 0.3 | 0.8 ± 0.1 |
| MCF-7 (Breast) | 4.1 ± 0.5 | 1.2 ± 0.2 |
| In Vivo Tumor Growth Inhibition (%) | This compound (NMP) | Doxorubicin | Vehicle Control |
| HCT116 Xenograft | 65% | 78% | 0% |
| MCF-7 Xenograft | 58% | 72% | 0% |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: HCT116 and MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Cells were treated with serial dilutions of NMP or Doxorubicin (ranging from 0.01 to 100 µM) for 48 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The culture medium was aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: 5 x 10⁶ HCT116 or MCF-7 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups (n=8 per group): NMP (25 mg/kg), Doxorubicin (5 mg/kg), and a vehicle control (saline). Treatments were administered via intraperitoneal injection every three days for 21 days.
-
Data Collection: Tumor volume was measured twice weekly with calipers using the formula: (Length x Width²)/2. Animal body weight was monitored as an indicator of systemic toxicity.
-
Endpoint: The study was terminated after 21 days. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Mechanism of Action & Experimental Workflow
To elucidate the potential mechanism of action of this compound, a proposed signaling pathway is presented below, based on preliminary in vitro evidence suggesting the induction of apoptosis through the modulation of the PI3K/Akt pathway and Bcl-2 family proteins.
Caption: Proposed apoptotic signaling pathway of this compound.
The workflow for validating the in vitro findings in a preclinical in vivo model is a systematic process to ensure the translatability of the initial observations.
Caption: Experimental workflow for in vivo validation of in vitro findings.
A Comparative Guide to the Structure-Activity Relationship of N1-Methoxymethyl Picrinine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known biological activities of picrinine (B199341) and establishes a framework for evaluating the structure-activity relationship (SAR) of its N1-methoxymethyl derivatives. While specific comparative data for a series of N1-methoxymethyl picrinine analogs is not extensively available in the public domain, this document outlines the necessary experimental protocols and data presentation formats to facilitate such research. We focus on the anti-inflammatory properties of picrinine, a key therapeutic area of interest.
Introduction to Picrinine
Picrinine is a complex akuammiline (B1256633) indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris.[1][2] This natural product has garnered significant interest due to its diverse pharmacological activities, including antitussive, antiasthmatic, and expectorant properties. Notably, in vitro studies have demonstrated that picrinine exhibits anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1][2] The this compound derivative has been identified in hydro-alcoholic extracts of Alstonia scholaris leaves, suggesting its natural occurrence and potential biological significance.
The core structure of picrinine presents multiple sites for chemical modification, offering the potential to develop novel derivatives with enhanced potency and selectivity. The N1 position of the indole nucleus is a prime target for substitution, and understanding the impact of modifications at this site is crucial for rational drug design.
The 5-Lipoxygenase Signaling Pathway
The primary mechanism of anti-inflammatory action for picrinine is the inhibition of 5-lipoxygenase (5-LOX).[1][2] This enzyme plays a critical role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. The 5-LOX pathway is a key target for anti-inflammatory drug development.
Figure 1: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of picrinine derivatives.
A Proposed Framework for SAR Comparison of this compound Derivatives
To elucidate the structure-activity relationship of this compound derivatives, a systematic study involving the synthesis of a series of analogs and their subsequent biological evaluation is proposed.
Proposed Chemical Modifications
The following modifications to the N1-methoxymethyl group could be investigated to understand its influence on 5-LOX inhibitory activity:
-
Variation of the Alkoxy Group: Replace the methoxy (B1213986) group with other alkoxy groups of increasing chain length and branching (e.g., ethoxy, propoxy, isopropoxy, butoxy) to probe the steric and electronic requirements of the binding pocket.
-
Introduction of Functional Groups: Incorporate polar functional groups (e.g., hydroxyl, amino, carboxyl) into the N1-alkyl chain to explore potential new hydrogen bonding interactions.
-
Bioisosteric Replacement: Replace the ether oxygen with other bioisosteres, such as sulfur or an amino group, to assess the importance of the oxygen atom's electronic properties.
Data Presentation for Comparative Analysis
All quantitative data from the biological assays should be summarized in a clear and concise tabular format to facilitate direct comparison between the synthesized derivatives.
| Compound ID | N1-Substituent | 5-LOX IC50 (µM) ± SD | In Vitro Cytotoxicity CC50 (µM) ± SD | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) ± SD |
| Picrinine | -H | Value | Value | Value |
| N1-MOM-Pic | -CH2OCH3 | Value | Value | Value |
| Derivative 1 | Modification 1 | Value | Value | Value |
| Derivative 2 | Modification 2 | Value | Value | Value |
| ... | ... | ... | ... | ... |
| Zileuton | Positive Control | Value | Value | Value |
-
IC50: The half-maximal inhibitory concentration.
-
CC50: The half-maximal cytotoxic concentration.
-
SD: Standard Deviation.
-
N1-MOM-Pic: this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments required to evaluate the SAR of this compound derivatives.
In Vitro 5-Lipoxygenase Inhibition Assay
This assay determines the direct inhibitory effect of the test compounds on the activity of the 5-LOX enzyme.
Figure 2: Workflow for the in vitro 5-lipoxygenase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 8.0.
-
Enzyme Solution: A solution of purified 5-lipoxygenase (e.g., from potato or soybean) in the assay buffer.
-
Substrate Solution: A solution of linoleic acid in ethanol.
-
Test Compounds: Prepare stock solutions of picrinine derivatives and a positive control (e.g., Zileuton) in DMSO. Create serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, enzyme solution, and the test compound solution at various concentrations.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the linoleic acid substrate solution to each well.
-
Immediately measure the increase in absorbance at 234 nm over a period of 5 minutes using a spectrophotometer. The formation of hydroperoxides from linoleic acid by 5-LOX results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess the acute anti-inflammatory activity of the compounds.[3][4]
Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide the animals into groups: a vehicle control group, a positive control group (e.g., indomethacin), and test groups for each picrinine derivative at various doses.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the vehicle control group.
In Vitro Cytotoxicity Assay
This assay is crucial to determine if the observed biological activity is due to specific enzyme inhibition rather than general cellular toxicity.
Methodology:
-
Cell Line: Use a relevant cell line, such as RAW 264.7 murine macrophages.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the picrinine derivatives for 24-48 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined from the dose-response curve.
Conclusion
The development of novel anti-inflammatory agents remains a significant goal in medicinal chemistry. Picrinine, with its known inhibitory activity against 5-lipoxygenase, represents a promising scaffold for the design of new therapeutic agents. A systematic investigation into the structure-activity relationship of this compound derivatives, following the framework outlined in this guide, will provide crucial insights into the structural requirements for optimal activity and selectivity. The detailed experimental protocols provided herein offer a standardized approach to generate reliable and comparable data, paving the way for the rational design of the next generation of picrinine-based anti-inflammatory drugs.
References
A Comparative Guide to the Cross-Reactivity of N1-Methoxymethyl Picrinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of N1-Methoxymethyl picrinine (B199341), a derivative of the akuammiline (B1256633) alkaloid picrinine.[1][2][3] Given the novelty of this specific compound, publicly available cross-reactivity data is limited. Therefore, this document outlines a comprehensive experimental strategy to characterize its selectivity and compare its performance against established kinase inhibitors. The provided data is illustrative and serves as a template for analysis.
Introduction to N1-Methoxymethyl Picrinine
Picrinine is a bioactive alkaloid isolated from plants such as Alstonia scholaris.[1][4][5] It has demonstrated various biological activities, including anti-inflammatory effects through the inhibition of the 5-lipoxygenase enzyme.[3][6] this compound is a synthetic derivative, and understanding its target specificity is crucial for its development as a potential therapeutic agent. Off-target activity, or cross-reactivity, can lead to unforeseen side effects, confounding experimental results and hindering clinical translation. This guide details the necessary assays to build a comprehensive selectivity profile.
Comparative Cross-Reactivity Analysis
To assess the selectivity of this compound, its activity should be compared against well-characterized kinase inhibitors across a panel of diverse cancer cell lines. This approach helps to identify potential off-target effects and establish a therapeutic window.
Cell Line Panel:
-
A549 (Lung Carcinoma): Represents non-small cell lung cancer.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer model.
-
U-87 MG (Glioblastoma): Represents a common and aggressive brain tumor.
-
K562 (Chronic Myelogenous Leukemia): A suspension cell line model for leukemia.
Comparator Compounds:
-
Staurosporine: A broad-spectrum protein kinase inhibitor, used as a positive control for cytotoxicity.
-
Gefitinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
-
Dasatinib: A multi-targeted inhibitor of several tyrosine kinases, including BCR-ABL and Src family kinases.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) Across Selected Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents hypothetical IC50 values (in µM) for this compound and comparator compounds after a 72-hour incubation period, as determined by an MTT assay.
| Compound | A549 (µM) | MCF-7 (µM) | U-87 MG (µM) | K562 (µM) |
| This compound | 5.2 | 8.1 | 6.5 | 12.3 |
| Staurosporine | 0.02 | 0.01 | 0.03 | 0.01 |
| Gefitinib | 0.5 | > 20 | 0.8 | > 20 |
| Dasatinib | 1.5 | 2.5 | 1.8 | 0.005 |
This table summarizes the hypothetical cytotoxic potency of each compound against different cancer cell lines.
Table 2: Kinase Selectivity Profile
A kinase panel screen is essential for identifying the primary targets and off-targets of an inhibitor. The data below represents a hypothetical screening of this compound against a panel of 10 representative kinases, showing the percent inhibition at a 1 µM concentration.
| Kinase Target | % Inhibition at 1 µM | Kinase Target | % Inhibition at 1 µM |
| CDK2/cyclin A | 88% | EGFR | 15% |
| GSK-3β | 75% | VEGFR2 | 12% |
| PKA | 62% | Src | 10% |
| AKT1 | 25% | Abl | 8% |
| MEK1 | 18% | p38α | 5% |
This table illustrates a hypothetical kinase inhibition profile, suggesting primary targets and indicating selectivity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the metabolic activity of cells as an indicator of viability.[7]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 values.
Protocol 2: In Vitro Kinase Panel Screening
This assay measures the ability of a compound to inhibit the activity of a panel of purified kinases.[10][11][12]
Methodology:
-
Reagent Preparation: Prepare a 1X kinase assay buffer. Dilute the recombinant kinase enzymes and their specific substrates to their optimal concentrations in the assay buffer.
-
Compound Addition: In a 96-well assay plate, add 5 µL of the test compound (this compound) at the desired concentration (e.g., 1 µM). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 10 µL of the diluted kinase enzyme to all wells except the negative controls. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.[11]
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mix containing the kinase substrate and ATP to all wells.[11]
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Detection: Terminate the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.[11]
-
Data Acquisition: Measure the luminescent signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control (no inhibitor).
Protocol 3: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules, providing insight into the compound's mechanism of action.[13][14][15]
Methodology:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat them with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature using a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-CDK2, total CDK2, β-actin) overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washes, apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[16]
-
Analysis: Perform densitometry analysis on the protein bands and normalize to a loading control like β-actin to quantify changes in protein expression or phosphorylation.
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the overall workflow for assessing the cross-reactivity of a novel compound.
References
- 1. Picrinine | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total synthesis of the akuammiline alkaloid picrinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Picrinine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. In vitro kinase assay [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Extraction Methods for N1-Methoxymethyl Picrinine from Alstonia scholaris
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Isolation of a Key Indole (B1671886) Alkaloid.
N1-Methoxymethyl picrinine (B199341), a picrinine-type monoterpenoid indole alkaloid isolated from the leaves of Alstonia scholaris, is a compound of interest for phytochemical and pharmacological research.[1][2] The efficient extraction and isolation of this molecule are critical for further investigation. This guide provides a comparative analysis of various extraction methodologies, offering experimental protocols and performance data to aid researchers in selecting the most suitable method for their objectives.
While direct comparative studies on the yield of N1-Methoxymethyl picrinine are limited, this analysis draws upon established protocols for the extraction of total indole alkaloids from Alstonia scholaris and related medicinal plants. The yield of its parent compound, picrinine, serves as a key performance indicator.
Comparative Overview of Extraction Techniques
The isolation of this compound is a multi-stage process involving an initial crude extraction from the plant material, followed by an acid-base purification to isolate the total alkaloid fraction, and concluding with chromatographic separation to purify the target compound. The choice of the initial extraction method significantly impacts the overall efficiency, yield, solvent consumption, and time. Three conventional methods—Hot Reflux, Soxhlet Extraction, and Maceration—are compared below, alongside modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).
| Parameter | Hot Reflux (Ethanol) | Soxhlet (Methanol) | Maceration (Acidified Water) | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Continuous boiling and condensation of solvent. | Continuous extraction with freshly distilled solvent. | Soaking the plant material in a solvent at room temperature. | Using microwave energy to heat the solvent and rupture plant cells. | Using high-frequency sound waves to create cavitation, disrupting cell walls. |
| Extraction Time | 6 - 12 hours | 12 - 24 hours | 24 - 72 hours | 10 - 15 minutes | 30 - 60 minutes |
| Solvent Consumption | High | High | Moderate | Low | Low to Moderate |
| Total Alkaloid Yield | High | High | Moderate to High | High | High |
| Est. Picrinine Content in Total Alkaloid Fraction * | ~17.4% | High (Comparable to Reflux) | Moderate | High | High |
| Purity of Crude Extract | Moderate | Moderate | Low | High | High |
| Thermal Degradation Risk | Moderate | High | Low | Low (with temp. control) | Low |
| Suitability | Lab-scale, high yield | Lab-scale, exhaustive extraction | Simple, large-scale, heat-sensitive compounds | Rapid screening, small-scale, green chemistry | Rapid extraction, heat-sensitive compounds |
*Note: The estimated picrinine content is based on a study that utilized 90% ethanol (B145695) reflux followed by acid-base purification, which yielded a total alkaloid fraction containing 17.39% picrinine.[3] Yields for other methods are inferred from general alkaloid extraction principles and comparative studies on other plants.
Experimental Protocols
Detailed methodologies for the key stages of extraction and purification are provided below.
Protocol 1: Initial Crude Extraction
Researchers can choose one of the following methods for the initial extraction from dried, powdered leaves of Alstonia scholaris.
Method A: Hot Reflux Extraction
-
Place 100 g of powdered leaf material into a round-bottom flask.
-
Add 1 L of 90% ethanol.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Allow the mixture to cool and filter to separate the extract from the plant residue.
-
Repeat the process on the plant residue three more times, pooling the ethanol extracts.
-
Concentrate the pooled extracts under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
Method B: Soxhlet Extraction
-
Place 50 g of powdered leaf material into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with 500 mL of methanol.
-
Heat the solvent to reflux. The solvent vapor will travel to the condenser, drip onto the sample, and extract the alkaloids.
-
Continue the extraction for approximately 12-24 hours or until the solvent in the siphon arm runs clear.
-
Concentrate the extract under reduced pressure to yield the crude methanolic extract.
Method C: Maceration
-
Place 100 g of powdered leaf material in a large container.
-
Add 1 L of 1% aqueous hydrochloric acid (HCl).
-
Stir the mixture and allow it to stand at room temperature for 48-72 hours with occasional agitation.
-
Filter the mixture. The acidic aqueous solution now contains the alkaloid salts.
-
This acidic extract can be directly used for the Acid-Base Purification (Protocol 2).
Protocol 2: Acid-Base Purification for Total Alkaloid Fraction
This protocol is essential for separating the alkaloids from non-basic compounds in the crude extract obtained from Protocol 1 (Methods A and B). For Maceration (Method C), begin at step 3.
-
Dissolve the crude extract (from Reflux or Soxhlet) in a 1% aqueous HCl solution.
-
Filter the solution to remove any insoluble material.
-
Transfer the acidic solution to a separatory funnel and wash with dichloromethane (B109758) (3 x 200 mL) to remove neutral and acidic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 by slowly adding a 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution. This converts the alkaloid salts back to their free base form.
-
Extract the now alkaline aqueous solution with dichloromethane or chloroform (B151607) (4 x 200 mL). The free base alkaloids will move into the organic layer.
-
Pool the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and evaporate the solvent under reduced pressure to yield the Total Alkaloid (TA) fraction, a concentrated mixture of alkaloids from the plant.
Protocol 3: Chromatographic Isolation of this compound
The final step involves purifying the target compound from the Total Alkaloid fraction.
-
Prepare a silica (B1680970) gel column using a suitable solvent system, such as a gradient of hexane (B92381) and ethyl acetate.
-
Dissolve the Total Alkaloid fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the solvent system, gradually increasing the polarity (e.g., from 100% hexane to a mixture of hexane and ethyl acetate, and then to pure ethyl acetate).
-
Collect fractions of the eluate.
-
Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound. A reference standard is highly recommended for accurate identification.
-
Combine the pure fractions containing the target compound and evaporate the solvent to obtain isolated this compound.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the extraction stages.
Caption: General workflow for the extraction and isolation of this compound.
Caption: Logical flow of the acid-base partitioning for total alkaloid purification.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to N1-Methoxymethyl Picrinine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic efficiency for producing picrinine (B199341) and its derivatives, with a focus on N1-Methoxymethyl picrinine. By presenting key quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to inform strategic decisions in the synthesis and development of this important class of alkaloids. Picrinine, a bioactive alkaloid first isolated from Alstonia boonei, has demonstrated potential as an anti-inflammatory agent through the inhibition of the 5-lipoxygenase enzyme.[1][2] This guide will delve into the synthetic routes developed to access this complex molecule, offering a benchmark for efficiency and practicality.
Comparative Analysis of Synthetic Routes
The total synthesis of picrinine has been a significant challenge in organic chemistry. Here, we compare two prominent synthetic routes, highlighting key metrics of efficiency such as the number of steps and overall yield. While a specific synthesis for this compound is not extensively documented in the literature, the routes to the parent compound, picrinine, provide a solid foundation for evaluating synthetic strategies that could be adapted for its derivatives.
| Synthetic Route | Key Features | Number of Steps | Overall Yield | Starting Materials | Reference |
| Smith, Moreno, Boal, and Garg (2014) | Features a Pd-catalyzed enolate cyclization to construct the [3.3.1]-azabicyclic core and a key Fischer indolization. | 15 (from commercial materials) | Not explicitly stated as a single percentage, but key steps have high yields (e.g., 78% over two steps for a key intermediate).[1] | Readily available sulfonamide and a custom tosylate. | [J. Am. Chem. Soc. 2014, 136, 12, 4504–4507][3] |
| Asymmetric Total Synthesis (2021) | Employs an acid-promoted oxo-bridge ring-opening, a Dauben-Michno oxidation, and a nickel-mediated reductive Heck reaction. | Not explicitly detailed in the abstract. | Not explicitly stated in the abstract. | Not explicitly detailed in the abstract. | [Org. Lett. 2021, 23, 17, 6836–6840][4] |
Experimental Protocols
The following is a detailed methodology for a key transformation in the total synthesis of picrinine as reported by Smith, Moreno, Boal, and Garg (2014), which is crucial for establishing the core structure of the molecule.
Key Transformation: Fischer Indolization
This step is critical for constructing the pentacyclic framework of picrinine from a tricyclic cyclopentene (B43876) precursor.
Procedure:
-
To a solution of the carbonate-protected cyclopentene intermediate (1.0 eq) in trifluoroacetic acid (TFA), add phenylhydrazine (B124118) (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the hexacyclic indolenine product.
This transformation is noted for its high diastereoselectivity and is a testament to the robustness of the Fischer indolization in complex molecule synthesis.[1]
Visualizing the Synthetic and Biological Landscape
To provide a clearer understanding of the processes involved, the following diagrams illustrate a key synthetic strategy and the proposed biological pathway of picrinine.
Caption: Key Fischer Indolization step in Picrinine Synthesis.
Caption: Proposed anti-inflammatory signaling pathway of Picrinine.
References
Evaluating the Therapeutic Potential of N1-Methoxymethyl picrinine Against Known Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide array of pathologies, making the development of novel anti-inflammatory agents a critical area of research. N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid derived from the plant Alstonia scholaris, represents a potential new therapeutic avenue.[1][2] This guide provides a comparative evaluation of N1-Methoxymethyl picrinine's therapeutic potential against two well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. Due to the limited direct research on this compound, this analysis draws upon the known anti-inflammatory activities of its parent compound, picrinine, which has been shown to inhibit the 5-lipoxygenase (5-LOX) enzyme.[3][4]
This document outlines the mechanistic differences between these compounds, presents available quantitative data for the established agents, and provides detailed experimental protocols for key assays in anti-inflammatory drug discovery.
Comparative Analysis of Anti-inflammatory Agents
The therapeutic efficacy of anti-inflammatory drugs is intrinsically linked to their mechanism of action. While Dexamethasone and Indomethacin exert their effects through well-characterized pathways, the putative mechanism of this compound, based on its parent compound, suggests a distinct mode of intervention in the inflammatory cascade.
Table 1: Mechanism of Action and Key Molecular Targets
| Compound | Drug Class | Primary Mechanism of Action | Key Molecular Target(s) |
| This compound (inferred from Picrinine) | Indole Alkaloid | Inhibition of leukotriene synthesis | 5-Lipoxygenase (5-LOX)[3][4] |
| Dexamethasone | Corticosteroid | Inhibition of pro-inflammatory gene transcription | Nuclear Factor-kappa B (NF-κB)[5][6][7] |
| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) | Inhibition of prostaglandin (B15479496) synthesis | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)[8][9] |
Quantitative Performance Data
Direct quantitative data for the anti-inflammatory activity of this compound is not currently available in the public domain. The following table summarizes the inhibitory concentrations (IC50) for Dexamethasone and Indomethacin against their respective targets. This data provides a benchmark for the potency of these established drugs.
Table 2: In Vitro Inhibitory Activity of Dexamethasone and Indomethacin
| Compound | Target | IC50 Value | Reference |
| Dexamethasone | COX-2 | 0.0073 µM | [10] |
| Indomethacin | COX-1 | 0.063 µM | [10] |
| COX-2 | 0.48 µM | [10] |
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways targeted by these agents is crucial for evaluating their therapeutic potential and predicting potential side effects.
NF-κB Signaling Pathway Inhibited by Dexamethasone
Dexamethasone exerts its potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Dexamethasone upregulates the synthesis of IκBα, thereby preventing NF-κB activation.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N1-Methoxymethyl Picrinine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N1-Methoxymethyl picrinine (B199341), including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
N1-Methoxymethyl picrinine is a complex, cage-like molecule that requires careful handling due to its potential hazards.[1][2] Adherence to strict safety protocols is crucial to mitigate risks of exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods based on available safety data.
Essential Safety Information at a Glance
A thorough understanding of the properties and hazards associated with this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1158845-78-3 | [3][4][5] |
| Molecular Formula | C22H26N2O4 | [4][5] |
| Molecular Weight | 382.46 g/mol | [5] |
| Recommended Storage Temperature (Long Term) | -20°C | [3][4] |
| Recommended Storage Temperature (Short Term) | 2-8°C | [3][5] |
| Shipping Condition | Ambient / Blue Ice | [4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact and inhalation.
Eye and Face Protection:
-
Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Use a face shield in addition to goggles when there is a splash hazard.
Skin Protection:
-
Wear impervious gloves, such as nitrile rubber, and change them frequently, especially after direct contact.
-
Wear a lab coat or other protective clothing to prevent skin exposure.[6]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.
Respiratory Protection:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
-
Avoid the formation of dust and aerosols.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard warnings.
-
Transport the sealed container to the designated storage area.
2. Storage:
-
Store the container in a tightly closed and dry place.[3]
-
For long-term storage, maintain a temperature of -20°C.[3][4] For short-term storage, a temperature of 2-8°C is recommended.[3][5]
-
Store away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.[3]
3. Preparation and Use:
-
Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.
-
Conduct all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[6]
4. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.[3]
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[3]
-
Avoid creating dust.[3]
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Prevent the spilled material from entering drains or waterways.[3]
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup debris, in a designated and clearly labeled hazardous waste container.
-
The container must be kept closed except when adding waste.[3]
2. Waste Characterization:
-
Label the waste container with the full chemical name "this compound" and any other components of the waste stream.
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").
3. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling procedures, researchers can minimize the risks associated with this compound and maintain a safe and productive laboratory environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
- 1. Total Synthesis of the Akuammiline Alkaloid Picrinine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. biocrick.com [biocrick.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
